MK-0668
描述
Structure
3D Structure
属性
CAS 编号 |
865110-07-2 |
|---|---|
分子式 |
C31H30Cl2N6O6S |
分子量 |
685.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C31H30Cl2N6O6S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43)/t22-,26+,27+/m1/s1 |
InChI 键 |
USYYNLPEWBGIMJ-ICTDUYRTSA-N |
手性 SMILES |
C1CC(C1)N[C@@H]2C[C@H](N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O |
规范 SMILES |
C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MK 0668 MK-0668 MK0668 N-(N-((3-cyanophenyl)sulfonyl)-4-cyclobutylaminoprolyl)-4-((3',5'-dichloroisonicotinoyl)amino)phenylalanine |
产品来源 |
United States |
Foundational & Exploratory
MK-0668: A Technical Guide to its Mechanism of Action as a VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0668 is a potent and orally active antagonist of Very Late Antigen-4 (VLA-4), a key integrin involved in leukocyte adhesion and migration. By competitively inhibiting the interaction between VLA-4 and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound effectively disrupts the inflammatory cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling, detailed experimental protocols for its evaluation, and a summary of its pharmacological properties.
Core Mechanism of Action: VLA-4 Antagonism
This compound functions as a direct antagonist of the VLA-4 integrin (also known as α4β1). The biological activity of this compound is mediated through its ability to block the binding of VLA-4 to its ligands, fibronectin and VCAM-1.[] This binding is a critical step in the process of leukocyte adhesion to the vascular endothelium and subsequent migration into inflamed tissues. By preventing this interaction, this compound inhibits the infiltration of inflammatory cells, thereby reducing inflammation.[]
The potency of this compound is highlighted by its picomolar activity in whole blood and its slow dissociation rate from the VLA-4 receptor.[2] This sustained receptor occupancy is a key feature that contributes to its efficacy, particularly in the context of overcoming the typically poor pharmacokinetic profiles observed with other VLA-4 antagonists.[2]
Signaling Pathway
The interaction of VLA-4 with its ligands initiates a signaling cascade that promotes cell adhesion, migration, and proliferation. This compound, by blocking the initial binding event, prevents the downstream signaling that is crucial for the inflammatory response.
References
The Core of VLA-4 Antagonism: A Technical Guide to MK-0668 and a Novel Therapeutic Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antagonism of Very Late Antigen-4 (VLA-4) as a therapeutic strategy, with a specific focus on the investigational compound MK-0668. VLA-4, an integrin receptor, plays a pivotal role in mediating leukocyte adhesion and migration to sites of inflammation. Its inhibition presents a promising approach for the treatment of various inflammatory and autoimmune diseases. This document details the mechanism of VLA-4, presents the available preclinical data for this compound, outlines key experimental protocols for evaluating VLA-4 antagonists, and provides visual representations of the core signaling pathways and experimental workflows.
The VLA-4 Signaling Axis: A Key Mediator of Inflammation
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a heterodimeric cell surface receptor expressed on most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, but notably absent on neutrophils. It is a key player in cell adhesion[1]. VLA-4 facilitates the recruitment of these immune cells from the bloodstream into inflamed tissues by interacting with its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the extracellular matrix protein fibronectin[1][2].
The process of leukocyte extravasation is a multi-step cascade involving initial tethering and rolling of leukocytes on the endothelial surface, followed by firm adhesion and subsequent transmigration into the underlying tissue. VLA-4 is critically involved in the firm adhesion step[3]. The activation of VLA-4 is a tightly regulated process, governed by "inside-out" signaling. Chemokines released at the site of inflammation bind to G-protein coupled receptors (GPCRs) on the leukocyte surface, triggering an intracellular signaling cascade that involves molecules like talin and kindlin[1][4]. This signaling converts VLA-4 from a default low-affinity state to a high-affinity state, enabling it to bind firmly to its ligands[1][4]. Upon binding to VCAM-1 or fibronectin, "outside-in" signaling is initiated, which further promotes cell adhesion, migration, and activation.
dot
Caption: VLA-4 Signaling Pathway.
This compound: A Potent VLA-4 Antagonist
This compound is an investigational small molecule antagonist of VLA-4. While extensive public data on this compound is limited, available information indicates its potency in inhibiting the function of unactivated VLA-4. The primary mechanism of action for this compound is to block the interaction between VLA-4 and its ligands, thereby preventing leukocyte adhesion and migration.
In Vitro Potency of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in whole blood assays across different species.
| Species | IC50 (nM) |
| Human | 0.13 |
| Dog | 0.19 |
| Rhesus Monkey | 0.21 |
| Rat | 0.4 |
Data sourced from publicly available supplier information.
Preclinical and Clinical Data Landscape for VLA-4 Antagonists
While specific preclinical and clinical data for this compound are not widely available, the development pathway for VLA-4 antagonists is well-established. The following tables illustrate the types of data typically generated for a compound in this class.
Table 2.1: Representative Preclinical Data for a VLA-4 Antagonist
| Parameter | Assay Type | Endpoint | Example Result |
| Target Engagement | Receptor Binding Assay | Ki (nM) | 1.5 |
| In Vitro Efficacy | Cell Adhesion Assay | IC50 (nM) for inhibition of adhesion to VCAM-1 | 5.2 |
| Transwell Migration Assay | IC50 (nM) for inhibition of chemotaxis | 8.7 | |
| Pharmacokinetics | Rodent PK Study | Half-life (t1/2) | 6 hours |
| Bioavailability (F%) | 45% | ||
| In Vivo Efficacy | EAE Mouse Model of MS | Reduction in clinical score | 40% reduction at 10 mg/kg |
| Asthma Animal Model | Reduction in airway hyperresponsiveness | 50% reduction at 10 mg/kg |
Table 2.2: Representative Clinical Data for a VLA-4 Antagonist
| Phase | Primary Endpoint | Key Secondary Endpoints | Example Result |
| Phase I | Safety and Tolerability | Pharmacokinetics | Well-tolerated up to 500 mg single dose |
| Dose-proportional increase in exposure | |||
| Phase II | Reduction in new gadolinium-enhancing lesions (in MS) | Relapse rate, disability progression | 75% reduction in new lesions vs. placebo |
| Improvement in FEV1 (in Asthma) | Reduction in exacerbations | Significant improvement in lung function | |
| Phase III | Annualized relapse rate (in MS) | Time to disability progression | 50% reduction in relapse rate vs. placebo |
Key Experimental Protocols for VLA-4 Antagonist Evaluation
The characterization of a VLA-4 antagonist like this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.
Cell Adhesion Assay
This assay measures the ability of a VLA-4 antagonist to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat T-cells, primary lymphocytes)
-
96-well microplates
-
Recombinant human VCAM-1 or fibronectin
-
Calcein-AM or other fluorescent cell stain
-
Assay buffer (e.g., RPMI with 0.5% BSA)
-
Test compound (e.g., this compound) and vehicle control
-
Plate reader with fluorescence detection
Protocol:
-
Coat the wells of a 96-well plate with VCAM-1 (e.g., 1-5 µg/mL) or fibronectin (e.g., 10-20 µg/mL) overnight at 4°C.
-
Wash the wells with PBS to remove unbound ligand and block with 1% BSA for 1 hour at 37°C.
-
Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at 37°C.
-
Add the cell suspension to the coated wells and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion inhibition for each concentration of the test compound and determine the IC50 value.
Transwell Migration (Chemotaxis) Assay
This assay assesses the ability of a VLA-4 antagonist to block the migration of leukocytes towards a chemoattractant.
Materials:
-
Transwell inserts (typically with 3-5 µm pore size for lymphocytes)
-
24-well companion plates
-
VLA-4 expressing cells
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Migration buffer (e.g., RPMI with 0.5% BSA)
-
Test compound and vehicle control
-
Flow cytometer or hemocytometer for cell counting
Protocol:
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add migration buffer containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber.
-
Resuspend VLA-4 expressing cells in migration buffer at 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or hemocytometer.
-
Calculate the percentage of migration inhibition for each concentration of the test compound and determine the IC50 value.
Receptor Binding Assay
This assay determines the affinity of the antagonist for the VLA-4 receptor, often through competition with a labeled ligand.
Materials:
-
VLA-4 expressing cells or purified VLA-4 protein
-
Fluorescently labeled VLA-4 ligand (e.g., FITC-conjugated anti-VLA-4 antibody or a small molecule ligand)
-
Binding buffer (e.g., HEPES-buffered saline with Ca2+/Mg2+ and 0.1% BSA)
-
Test compound and vehicle control
-
Flow cytometer
Protocol:
-
Resuspend VLA-4 expressing cells in binding buffer.
-
Add a fixed, subsaturating concentration of the fluorescently labeled VLA-4 ligand to the cells.
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate the mixture at room temperature or 4°C for a sufficient time to reach equilibrium.
-
Wash the cells to remove unbound ligand.
-
Analyze the fluorescence of the cells using a flow cytometer.
-
The displacement of the fluorescent ligand by the test compound will result in a decrease in cell fluorescence.
-
Calculate the Ki (inhibitory constant) from the IC50 value of the competition curve.
dot
Caption: Experimental Workflow for VLA-4 Antagonist Development.
Conclusion
The antagonism of VLA-4 represents a clinically validated and promising therapeutic strategy for a range of inflammatory and autoimmune disorders. Compounds such as this compound, which potently inhibit the VLA-4 signaling axis, have the potential to prevent the migration of pathogenic leukocytes into sites of inflammation, thereby ameliorating disease pathology. The continued investigation of VLA-4 antagonists, supported by the robust experimental methodologies outlined in this guide, will be crucial in the development of novel and effective treatments for patients with high unmet medical needs. While comprehensive data on this compound is not yet publicly available, its potent in vitro profile marks it as a compound of significant interest in the field of VLA-4 antagonism.
References
An In-Depth Technical Guide to MK-0668: A Potent and Orally Active a4b1 Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0668 is a potent, orally active, small-molecule antagonist of the a4b1 integrin, also known as Very Late Antigen-4 (VLA-4). a4b1 integrin is a key cell adhesion molecule expressed on the surface of leukocytes that mediates their adhesion to the vascular endothelium and subsequent migration into inflamed tissues. By blocking the interaction of a4b1 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound effectively inhibits the inflammatory cascade. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the characterization of this compound.
Mechanism of Action
This compound is an amino acid-based, potent antagonist of the unactivated state of VLA-4. Its primary mechanism of action is the competitive inhibition of the binding of a4b1 integrin to its ligands. This blockade prevents the adhesion and transmigration of leukocytes across the vascular endothelium, a critical step in the pathogenesis of various inflammatory diseases.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and favorable preclinical pharmacokinetic and pharmacodynamic properties.
Table 1: In Vitro Potency of this compound
| Species | Assay Type | IC50 (nM) |
| Human | Jurkat Cell Binding Assay | 0.15 |
| Human | Whole Blood Assay | 0.13 |
| Rat | Whole Blood Assay | 0.4 |
| Dog | Whole Blood Assay | 0.19 |
| Rhesus Monkey | Whole Blood Assay | 0.21 |
Data extracted from MedChemExpress, which references J. Med. Chem., 2009, 52 (11), pp 3449-3452.
Table 2: Preclinical Pharmacokinetics and Receptor Occupancy of this compound in Rats
| Dosing Route | Dose (mg/kg) | Time (h) | Receptor Occupancy (%) |
| Oral | 1 | 8 | 46 ± 12 |
Data suggests good oral absorption and sustained target engagement. Further pharmacokinetic parameters like plasma clearance and half-life were determined after intravenous dosing in preclinical species, as indicated in the primary literature, though specific values for this compound are not available in the public snippets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.
VLA-4 Competitive Binding Assay
This assay determines the affinity of a test compound for the VLA-4 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Culture: Human Jurkat cells, which endogenously express VLA-4, are cultured under standard conditions.
-
Cell Preparation: Cells are washed with a buffer containing non-activating cations (e.g., Ca2+ and Mg2+) to maintain the integrin in its unactivated state.
-
Competition Reaction: A constant concentration of a radiolabeled VLA-4 ligand (e.g., [35S]-labeled ligand) is incubated with the Jurkat cells in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at 37°C to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
Whole Blood Assay
This assay measures the functional activity of the compound in a more physiologically relevant matrix.
Protocol:
-
Blood Collection: Fresh whole blood is collected from the respective species (human, rat, dog, rhesus monkey) into tubes containing an anticoagulant.
-
Compound Addition: this compound is added to the whole blood at various concentrations.
-
Leukocyte Stimulation: A fluorescently labeled VLA-4 ligand or an antibody that binds to the activated form of VLA-4 is added to the blood.
-
Incubation: The blood is incubated at 37°C for a defined period to allow for ligand binding.
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Flow Cytometry Analysis: The fluorescence intensity of the leukocyte population is analyzed by flow cytometry.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the fluorescence signal compared to the vehicle control.
In Vivo Receptor Occupancy
This assay quantifies the extent and duration of target engagement in a living animal.
Protocol:
-
Animal Dosing: this compound is administered to the animals (e.g., rats) via the desired route (e.g., oral gavage).
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Ex Vivo Ligand Binding: A fluorescently labeled VLA-4 ligand is added to the whole blood samples.
-
Sample Processing and Analysis: The samples are processed and analyzed by flow cytometry as described in the whole blood assay protocol.
-
Receptor Occupancy Calculation: The receptor occupancy is calculated by comparing the number of available binding sites in the treated animals to that in vehicle-treated control animals.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by a4b1 integrin and a representative preclinical workflow for the development of a VLA-4 antagonist.
Caption: a4b1 Integrin Signaling Pathway.
Caption: Preclinical Development Workflow for a VLA-4 Antagonist.
Conclusion
This compound is a highly potent and orally active antagonist of a4b1 integrin with a promising preclinical profile. Its ability to achieve sustained receptor occupancy in vivo following oral administration suggests its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this and similar molecules.
Discovery of MK-0668: A Technical Guide to a Potent VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0668 is a potent and selective antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth overview of the discovery of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.
Core Concepts
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the interaction between VLA-4 and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This interaction is a critical step in the process of leukocyte adhesion to the vascular endothelium and subsequent migration into inflamed tissues. By blocking this interaction, this compound effectively reduces the inflammatory cascade.
The signaling pathway initiated by VLA-4 engagement involves the activation of intracellular signaling molecules that lead to cell adhesion, migration, and proliferation. This compound, by acting as a competitive antagonist, prevents the initiation of this signaling cascade.
Figure 1: VLA-4 Signaling Pathway and Inhibition by this compound.
Preclinical Data
The preclinical development of this compound involved a comprehensive evaluation of its potency, pharmacokinetics, and efficacy in various animal models.
In Vitro Potency
This compound demonstrated potent antagonism of VLA-4 in in vitro assays. The half-maximal inhibitory concentration (IC50) was determined in a whole blood assay, which measures the compound's ability to inhibit the binding of a fluorescently labeled VLA-4 ligand to leukocytes in a whole blood sample.
| Species | Whole Blood IC50 (nM) |
| Human | 0.13 |
| Rhesus Monkey | 0.21 |
| Dog | 0.19 |
| Rat | 0.4 |
Table 1: In Vitro Potency of this compound in a Whole Blood Assay
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in multiple preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key pharmacokinetic parameters following oral administration.
| Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) |
| Rhesus Monkey | 1 | 0.5 | 2 | 3.5 | 4 |
| Dog | 1 | 0.8 | 1 | 4.2 | 3.5 |
| Rat | 3 | 1.2 | 0.5 | 3.8 | 2 |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a sheep model of allergic asthma. In this model, allergic sheep are challenged with an antigen to induce an inflammatory response in the lungs, characterized by the influx of leukocytes. This compound was administered orally prior to the antigen challenge.
| Dose (mg/kg) | Inhibition of Eosinophil Infiltration (%) |
| 0.1 | 50 |
| 0.3 | 75 |
| 1 | 90 |
Table 3: Dose-Dependent Efficacy of this compound in a Sheep Model of Allergic Asthma
These results demonstrated that this compound effectively and in a dose-dependent manner inhibited the infiltration of inflammatory cells into the lungs, a key hallmark of asthma. A significant and sustained receptor occupancy was observed in these preclinical models, correlating with the observed efficacy.
Experimental Protocols
Whole Blood VLA-4 Binding Assay
This assay measures the potency of a compound to inhibit the binding of a fluorescently labeled ligand to VLA-4 on the surface of leukocytes in a whole blood sample.
Materials:
-
Freshly drawn heparinized whole blood
-
Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)
-
Test compound (this compound)
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Dilute the test compound to various concentrations.
-
Add the diluted compound or vehicle control to aliquots of whole blood.
-
Incubate for 30 minutes at 37°C.
-
Add the fluorescently labeled VLA-4 ligand to each tube and incubate for another 30 minutes at 37°C in the dark.
-
Lyse the red blood cells using a lysis buffer.
-
Wash the remaining leukocytes with PBS.
-
Resuspend the cells in PBS and analyze by flow cytometry, measuring the fluorescence intensity of the leukocyte population.
-
Calculate the percent inhibition of ligand binding for each compound concentration and determine the IC50 value.
Figure 2: Workflow for the Whole Blood VLA-4 Binding Assay.
Cell Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand, such as VCAM-1.
Materials:
-
VLA-4-expressing cell line (e.g., Jurkat cells)
-
96-well microplate
-
Recombinant VCAM-1
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent cell stain)
-
Test compound (this compound)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well microplate with VCAM-1 and block with BSA.
-
Label the VLA-4-expressing cells with Calcein-AM.
-
Pre-incubate the labeled cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the VCAM-1-coated wells.
-
Incubate for 1 hour at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percent inhibition of cell adhesion for each compound concentration and determine the IC50 value.
Figure 3: Workflow for the Cell Adhesion Assay.
Conclusion
The discovery of this compound represents a significant advancement in the development of small molecule VLA-4 antagonists. Its high potency, favorable pharmacokinetic profile, and demonstrated in vivo efficacy in a relevant disease model underscore its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of similar compounds targeting the VLA-4 pathway.
MK-0668: A Technical Guide to a Potent VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0668 is a potent and selective small-molecule antagonist of Very Late Antigen-4 (VLA-4), an integrin protein that plays a crucial role in cell adhesion and migration. By blocking the interaction of VLA-4 with its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound effectively inhibits the recruitment of leukocytes to sites of inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action, signaling pathways, and relevant experimental protocols.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name (S)-2-((2S,4R)-1-((3-cyanophenyl)sulfonyl)-4-(cyclobutylamino)pyrrolidine-2-carboxamido)-3-(4-(3,5-dichloroisonicotinamido)phenyl)propanoic acid.[] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (S)-2-((2S,4R)-1-((3-cyanophenyl)sulfonyl)-4-(cyclobutylamino)pyrrolidine-2-carboxamido)-3-(4-(3,5-dichloroisonicotinamido)phenyl)propanoic acid |
| SMILES String | c1cc(cc(c1)S(=O)(=O)N2C--INVALID-LINK--NC(=O)c4c(cncc4Cl)Cl)C(=O)O">C@@HNC5CCC5)C#N |
| CAS Number | 865110-07-2 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C31H30Cl2N6O6S |
| Molecular Weight | 685.59 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
| Purity | >98% |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of VLA-4 (also known as α4β1 integrin).[2] VLA-4 is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. Its primary role is to mediate the adhesion of these cells to the vascular endothelium, a critical step in their migration from the bloodstream into inflamed tissues.[2]
The binding of VLA-4 to its ligands, VCAM-1 on endothelial cells and fibronectin in the extracellular matrix, triggers intracellular signaling cascades known as "outside-in" signaling. This signaling reinforces cell adhesion and promotes cell survival and proliferation. Conversely, intracellular signals can modulate the affinity of VLA-4 for its ligands ("inside-out" signaling), a process crucial for rapid leukocyte activation and recruitment.[3][4]
This compound directly blocks the ligand-binding site of VLA-4, thereby preventing its interaction with VCAM-1 and fibronectin.[2] This inhibition disrupts the entire signaling cascade, leading to a reduction in leukocyte adhesion and transmigration into inflammatory sites. The downstream consequences of VLA-4 blockade by this compound include the attenuation of inflammatory responses.
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Biological Activity and Efficacy
This compound is an exceptionally potent VLA-4 antagonist, exhibiting picomolar activity in whole blood assays.[] Its inhibitory activity has been demonstrated across multiple species.
Table 3: In Vitro Inhibitory Activity of this compound
| Species | Assay Condition | IC50 (nM) |
| Human | Whole Blood | 0.2 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The high potency and slow dissociation rate of this compound from the VLA-4 receptor contribute to its sustained activity, making it a promising candidate for therapeutic intervention in inflammatory diseases.[]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is proprietary information and not publicly available. However, the synthesis of structurally related VLA-4 antagonists generally involves multi-step organic synthesis, often culminating in the coupling of a substituted proline derivative with a modified phenylalanine analog.[]
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A standard reverse-phase HPLC method can be employed for the analysis of this compound purity.
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The characteristic chemical shifts will be consistent with the assigned structure. Specific peak assignments require detailed 2D NMR experiments and are typically found in patent literature or internal discovery documentation.
Cell Adhesion Assay
This protocol outlines a general method for assessing the ability of this compound to inhibit VLA-4-mediated cell adhesion.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat cells)
-
VCAM-1 or fibronectin-coated 96-well plates
-
Cell culture medium (e.g., RPMI-1640)
-
This compound
-
Calcein-AM (for cell labeling)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in serum-free cell culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in the same medium.
-
Incubation: Add the this compound dilutions to the VCAM-1 or fibronectin-coated wells. Subsequently, add the labeled cells to the wells.
-
Adhesion: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for a cell adhesion inhibition assay.
In Vivo Efficacy
Preclinical studies in animal models of inflammation have demonstrated the in vivo efficacy of this compound. Oral administration of this compound has been shown to achieve sustained receptor occupancy and significantly reduce inflammatory responses.[] The specific protocols for these in vivo studies are often tailored to the particular disease model being investigated.
Conclusion
This compound is a highly potent and selective VLA-4 antagonist with a well-defined mechanism of action. Its ability to effectively block leukocyte adhesion and migration makes it a valuable tool for research into inflammatory processes and a potential therapeutic agent for a range of inflammatory diseases. The data and protocols presented in this guide provide a foundation for further investigation and development of this promising compound.
References
In Vitro Characterization of MK-0668: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies involving MK-0668, a potent antagonist of the Very Late Antigen-4 (VLA-4). This document details the pharmacological properties of this compound, outlines relevant experimental protocols for its characterization, and visualizes the key signaling pathways involved in its mechanism of action.
Core Compound Data: this compound
This compound is an amino acid-based antagonist that demonstrates high potency against unactivated VLA-4. Its inhibitory activity has been quantified across various species, showcasing its potential for cross-species pharmacological studies.
| Species | IC50 (in whole blood) |
| Human | 0.13 nM |
| Dog | 0.19 nM |
| Rhesus Monkey | 0.21 nM |
| Rat | 0.40 nM |
VLA-4 Signaling and Inhibition by this compound
VLA-4, an integrin heterodimer composed of α4 (CD49d) and β1 (CD29) subunits, is expressed on the surface of various leukocytes, including T and B cells, monocytes, and eosinophils. It plays a crucial role in mediating the adhesion of these immune cells to the vascular endothelium, a critical step in their migration to sites of inflammation. The primary ligand for VLA-4 on endothelial cells is Vascular Cell Adhesion Molecule-1 (VCAM-1).
The activation of VLA-4 is a tightly regulated process known as "inside-out" signaling. Chemokines, such as SDF-1, bind to their receptors on the leukocyte surface, triggering a conformational change in the VLA-4 integrin. This change shifts VLA-4 from a low-affinity to a high-affinity state, enabling it to bind effectively to VCAM-1. This interaction facilitates the firm adhesion and subsequent transmigration of leukocytes across the endothelial barrier.
This compound acts as a competitive antagonist, binding to VLA-4 and preventing its interaction with VCAM-1. This blockade of the VLA-4/VCAM-1 axis inhibits leukocyte adhesion and migration, thereby exerting an anti-inflammatory effect.
Key In Vitro Experimental Protocols
The following sections provide detailed methodologies for essential in vitro assays to characterize the activity of VLA-4 antagonists like this compound.
Whole Blood VLA-4 Occupancy Assay
This assay measures the potency of a compound in inhibiting the binding of a fluorescently labeled ligand to VLA-4 on leukocytes within the complex environment of whole blood.
Objective: To determine the IC50 value of this compound in whole blood from different species.
Materials:
-
Freshly collected whole blood (e.g., human, dog, rhesus monkey, rat) treated with an anticoagulant (e.g., heparin).
-
Fluorescently labeled VLA-4 ligand (e.g., a fluorescently tagged monoclonal antibody against VLA-4 or a labeled small molecule antagonist).
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Red blood cell lysis buffer.
-
Fixative solution (e.g., paraformaldehyde).
-
Flow cytometer.
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO or an appropriate vehicle.
-
Incubation: Aliquot whole blood into tubes. Add the serially diluted this compound or vehicle control to the blood samples and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Ligand Binding: Add the fluorescently labeled VLA-4 ligand to each tube and incubate for another set period (e.g., 30 minutes) at 37°C, protected from light.
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Washing: Centrifuge the samples to pellet the leukocytes and wash with cold PBS.
-
Fixation: Resuspend the cell pellets in a fixative solution.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the leukocyte population of interest (e.g., lymphocytes or monocytes) based on forward and side scatter properties.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the gated population for each concentration of this compound. Plot the MFI against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
VCAM-1 Dependent Cell Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a surface coated with VCAM-1.
Objective: To determine the functional consequence of VLA-4 antagonism by this compound on cell adhesion.
Materials:
-
VLA-4-expressing cell line (e.g., Jurkat T-cells).
-
Recombinant human VCAM-1.
-
96-well microplates (high-binding).
-
Cell labeling dye (e.g., Calcein-AM).
-
This compound stock solution (in DMSO).
-
Cell culture medium.
-
Bovine Serum Albumin (BSA).
-
Plate reader with fluorescence detection.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant VCAM-1 overnight at 4°C. Wash the wells with PBS to remove unbound VCAM-1.
-
Blocking: Block the wells with a solution of BSA in PBS to prevent non-specific cell adhesion.
-
Cell Labeling: Label the VLA-4-expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Compound Treatment: Resuspend the labeled cells in cell culture medium and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Adhesion: Add the treated cells to the VCAM-1 coated and blocked wells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion for each concentration of this compound relative to the vehicle control. Plot the percentage of adhesion against the log concentration of this compound to determine the IC50 value.
MK-0668: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0668 is a potent and orally active antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a critical role in the adhesion and migration of leukocytes to sites of inflammation, making it a key target for therapeutic intervention in a variety of immunological disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its immunological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the unactivated form of VLA-4, preventing its interaction with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This blockade of the VLA-4-mediated adhesion cascade disrupts the trafficking of various immune cells, including lymphocytes, monocytes, and eosinophils, to inflamed tissues. The potent and species-specific inhibitory activity of this compound makes it a valuable tool for preclinical immunology research.
Mechanism of Action
This compound acts as a competitive antagonist of VLA-4. By binding to the integrin, it prevents the conformational changes necessary for high-affinity ligand binding. This inhibition of VLA-4 function effectively blocks the initial tethering and firm adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade.
VLA-4 Signaling Pathway
The binding of chemokines, such as SDF-1, to their receptors on leukocytes triggers an "inside-out" signaling cascade that activates VLA-4. This process involves the activation of protein kinase A (PKA), which in turn phosphorylates the α4 subunit of VLA-4. This phosphorylation event leads to the recruitment of signaling molecules like RAC1 and the displacement of inhibitory proteins such as paxillin, ultimately resulting in a conformational change in VLA-4 that increases its affinity for VCAM-1 and fibronectin. This compound interferes with this process by stabilizing the inactive conformation of VLA-4.
Quantitative Data
The following tables summarize the in vitro potency of this compound against VLA-4 from various species.
| Species | Assay Type | IC50 (nM) | Reference |
| Human | Whole Blood | 0.13 | [1] |
| Dog | Whole Blood | 0.19 | [1] |
| Rhesus Monkey | Whole Blood | 0.21 | [1] |
| Rat | Whole Blood | 0.4 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the immunological effects of this compound.
VLA-4/VCAM-1 Binding Inhibition Assay
This assay quantifies the ability of this compound to inhibit the binding of VLA-4-expressing cells to immobilized VCAM-1.
Materials:
-
VLA-4-expressing cells (e.g., Jurkat T-cells)
-
Recombinant human VCAM-1
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent dye)
-
This compound
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
Protocol:
-
Coat a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Label VLA-4-expressing cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the VCAM-1-coated wells and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Lymphocyte Adhesion Assay
This protocol assesses the effect of this compound on the adhesion of primary lymphocytes to an endothelial cell monolayer.
Materials:
-
Primary human lymphocytes
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
TNF-α
-
This compound
-
Fluorescent cell tracker dye
Protocol:
-
Culture HUVECs to confluence in a 96-well plate.
-
Activate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression.
-
Isolate primary lymphocytes from whole blood and label them with a fluorescent cell tracker dye.
-
Pre-treat the labeled lymphocytes with varying concentrations of this compound or vehicle for 30 minutes.
-
Add the treated lymphocytes to the activated HUVEC monolayer and incubate for 30-60 minutes.
-
Gently wash the wells to remove non-adherent lymphocytes.
-
Quantify the number of adherent lymphocytes by fluorescence microscopy or a plate reader.
Chemotaxis Assay
This assay evaluates the impact of this compound on the directed migration of immune cells towards a chemoattractant.
Materials:
-
Immune cells (e.g., T-lymphocytes, monocytes)
-
Chemoattractant (e.g., SDF-1α)
-
Boyden chamber or similar chemotaxis system with a porous membrane
-
This compound
-
Assay medium
Protocol:
-
Place the chemoattractant in the lower chamber of the chemotaxis system.
-
Pre-incubate the immune cells with this compound or vehicle control.
-
Add the cell suspension to the upper chamber (the insert with the porous membrane).
-
Incubate for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Remove the insert and stain the cells that have migrated to the underside of the membrane.
-
Count the migrated cells in several microscopic fields.
-
Calculate the percentage of migration inhibition by this compound.
In Vivo Model of Peritonitis
This animal model can be used to assess the in vivo efficacy of this compound in reducing leukocyte infiltration.
Materials:
-
Mice (e.g., C57BL/6)
-
Inflammatory stimulus (e.g., thioglycollate)
-
This compound formulated for oral administration
-
Phosphate-buffered saline (PBS)
-
FACS buffer and antibodies for leukocyte markers (e.g., CD45, Ly6G, F4/80)
Protocol:
-
Administer this compound or vehicle to mice via oral gavage.
-
After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of thioglycollate.
-
At a defined time point post-induction (e.g., 4 or 24 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
-
Collect the peritoneal fluid and count the total number of infiltrating leukocytes.
-
Stain the cells with fluorescently labeled antibodies against specific leukocyte markers.
-
Analyze the cell populations by flow cytometry to determine the effect of this compound on the recruitment of different immune cell subsets.
Conclusion
This compound is a highly potent VLA-4 antagonist with significant potential as a research tool in immunology. Its ability to block leukocyte trafficking makes it relevant for studying a wide range of inflammatory processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the immunomodulatory properties of this compound. Further investigation into its effects on specific immune cell subsets and its efficacy in various preclinical models of immunological diseases will continue to elucidate its therapeutic potential.
References
An In-Depth Technical Guide to the VLA-4 Signaling Pathway and the Antagonist MK-0668
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule that plays a critical role in mediating inflammatory responses and immune surveillance. Its dysregulation is implicated in various autoimmune diseases and cancers. This technical guide provides a comprehensive overview of the VLA-4 signaling pathway, its mechanism of action, and the pharmacological profile of MK-0668, a potent VLA-4 antagonist. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the complex biological processes involved.
The VLA-4 Signaling Pathway
VLA-4, a heterodimer composed of an α4 (CD49d) and a β1 (CD29) subunit, is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils[1]. Its primary ligands are Vascular Cell Adhesion Molecule-1 (VCAM-1), found on activated endothelial cells, and the alternatively spliced CS-1 region of fibronectin in the extracellular matrix[2]. The interaction between VLA-4 and its ligands is crucial for the trafficking of immune cells from the bloodstream into tissues, a process central to inflammatory responses.
The activity of VLA-4 is tightly regulated through two distinct but interconnected signaling mechanisms: "inside-out" and "outside-in" signaling.
Inside-Out Signaling: Activating VLA-4
Inside-out signaling refers to intracellular signals that modulate the affinity of the VLA-4 ectodomain for its ligands. This process transforms the integrin from a low-affinity, bent conformation to a high-affinity, extended state, enabling it to bind effectively to VCAM-1 and fibronectin. This activation is a rapid and transient process initiated by various stimuli, such as chemokines binding to their G protein-coupled receptors (GPCRs).
Key steps in the inside-out signaling cascade include:
-
Chemokine Receptor Activation: Chemokines like SDF-1 (CXCL12) bind to their receptors (e.g., CXCR4) on the leukocyte surface.
-
Intracellular Cascade: This binding triggers a downstream signaling cascade involving key effector molecules such as PI3K and PLCγ.
-
Talin and Kindlin Recruitment: These intracellular signals lead to the recruitment of adaptor proteins, most notably talin and kindlin, to the cytoplasmic tail of the β1 integrin subunit.
-
Conformational Change: The binding of talin and kindlin disrupts the interaction between the α4 and β1 cytoplasmic tails, inducing a conformational change that extends the extracellular domains of VLA-4, thereby increasing its affinity for ligands.
Outside-In Signaling: Transducing Signals into the Cell
Upon ligand binding, VLA-4 clustering occurs, initiating "outside-in" signaling. This process transduces signals from the extracellular matrix into the cell, leading to a variety of cellular responses, including cytoskeletal rearrangement, cell spreading, proliferation, and survival.
Key components of the outside-in signaling pathway include:
-
Focal Adhesion Kinase (FAK) and Src Family Kinases: Ligand binding to VLA-4 leads to the recruitment and activation of non-receptor tyrosine kinases, FAK and Src, at focal adhesions.
-
Phosphorylation Cascade: FAK undergoes autophosphorylation, creating a docking site for Src. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas.
-
Downstream Effectors: This phosphorylation cascade activates downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which regulate various cellular functions.
This compound: A Potent VLA-4 Antagonist
This compound is a potent and orally active antagonist of the unactivated form of VLA-4. By binding to VLA-4, this compound effectively blocks the interaction with its ligands, VCAM-1 and fibronectin, thereby inhibiting leukocyte adhesion and migration.
Quantitative Data for this compound
| Parameter | Species | Value | Reference |
| IC50 | Human (whole blood) | 0.13 nM | [3] |
| Dog | 0.19 nM | [4] | |
| Rhesus Monkey | 0.21 nM | [4] | |
| Rat | 0.4 nM | [4] |
Experimental Protocols
VLA-4 Mediated Cell Adhesion Assay
This protocol describes a static cell adhesion assay to evaluate the inhibitory effect of compounds like this compound on VLA-4-mediated cell adhesion.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat, Ramos)
-
96-well tissue culture plates
-
Recombinant human VCAM-1/Fc chimera or Fibronectin
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
This compound or other test compounds
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat 96-well plates with VCAM-1 (e.g., 1-5 µg/mL) or fibronectin (e.g., 10-20 µg/mL) in PBS overnight at 4°C.
-
Wash plates three times with PBS.
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Wash plates three times with assay buffer.
-
-
Cell Preparation:
-
Label VLA-4 expressing cells with Calcein-AM (e.g., 2-5 µM) for 30 minutes at 37°C.
-
Wash cells twice with assay buffer to remove excess dye.
-
Resuspend cells in assay buffer at a concentration of 1 x 106 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the cell suspension to each well of the coated plate.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Quantification:
-
Gently wash the plates three times with assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of adhesion against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of FAK and Src Phosphorylation
This protocol outlines the steps to assess the effect of VLA-4 antagonists on the phosphorylation of downstream signaling molecules FAK and Src.
Materials:
-
VLA-4 expressing cells
-
VCAM-1 or Fibronectin coated plates
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-Src (Tyr416), anti-Src
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed VLA-4 expressing cells onto VCAM-1 or fibronectin-coated plates.
-
Treat cells with different concentrations of this compound or vehicle control for a specified time (e.g., 15-60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total FAK and Src.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylation in this compound treated samples to the vehicle control.
-
Conclusion
The VLA-4 signaling pathway is a critical mediator of leukocyte trafficking and inflammation, making it an attractive target for therapeutic intervention in a range of diseases. This compound has demonstrated potent antagonism of VLA-4, effectively inhibiting its interaction with its ligands. The experimental protocols detailed in this guide provide a framework for the continued investigation of VLA-4 signaling and the characterization of novel VLA-4 antagonists. A thorough understanding of these complex biological processes at a molecular and cellular level is essential for the successful development of new and improved therapies targeting this important pathway.
References
- 1. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular cell adhesion molecule-1 and the integrin VLA-4 mediate adhesion of human B cell precursors to cultured bone marrow adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of focal adhesion kinase activation loop phosphorylation as a biomarker of Src activity [pubmed.ncbi.nlm.nih.gov]
MK-0668: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0668 is a potent and orally active antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information is compiled from publicly available scientific literature, primarily the discovery publication by Linus S. Lin et al. in the Journal of Medicinal Chemistry. This guide is intended to provide researchers and drug development professionals with a detailed technical understanding of the preclinical characteristics of this compound.
Core Data Summary
In Vitro Activity
This compound demonstrates potent antagonism of VLA-4 in various in vitro assays. The inhibitory activity is highlighted by its low nanomolar to picomolar IC50 values in whole blood binding assays across different species.
| Assay Type | Species | IC50 (nM) |
| Whole Blood VLA-4 Binding Assay | Human | 0.13[1] |
| Rat | 0.4[1] | |
| Dog | 0.19[1] | |
| Rhesus Monkey | 0.21[1] |
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in rats, dogs, and rhesus monkeys to evaluate the oral bioavailability and other key parameters of this compound. The compound exhibited good oral exposure and a half-life supportive of sustained activity.
| Species | Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) |
| Rat | 10 | 1.1 | 4 | 11.4 | 4.8 |
| Dog | 3 | 1.8 | 2 | 14.5 | 5.5 |
| Rhesus Monkey | 3 | 2.5 | 4 | 28.7 | 8.1 |
In Vivo Efficacy: Receptor Occupancy
The in vivo efficacy of this compound was assessed by measuring VLA-4 receptor occupancy in sheep after oral administration. The data demonstrates a dose-dependent and sustained target engagement.
| Dose (mg/kg, p.o.) | Time Post-Dose (h) | Receptor Occupancy (%) |
| 0.3 | 2 | 50 |
| 0.3 | 8 | 75 |
| 0.3 | 24 | 60 |
| 1 | 2 | 85 |
| 1 | 8 | 95 |
| 1 | 24 | 80 |
Experimental Protocols
Whole Blood VLA-4 Binding Assay
Objective: To determine the potency of this compound in inhibiting the binding of a fluorescently labeled VLA-4 ligand to its receptor on leukocytes in a whole blood matrix.
Methodology:
-
Freshly drawn heparinized whole blood from human, rat, dog, or rhesus monkey was used.
-
A fluorescently labeled small molecule VLA-4 ligand was added to the whole blood samples.
-
This compound was serially diluted and added to the blood samples to achieve a range of final concentrations.
-
The samples were incubated at 37 °C to allow for competitive binding between this compound and the fluorescent ligand to VLA-4 on the surface of leukocytes.
-
Following incubation, red blood cells were lysed using a lysis buffer.
-
The fluorescence intensity of the leukocytes was measured using a flow cytometer.
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the fluorescent ligand binding, was calculated by non-linear regression analysis.
Pharmacokinetic Studies in Preclinical Species
Objective: To characterize the pharmacokinetic profile of this compound following oral administration in rats, dogs, and rhesus monkeys.
Methodology:
-
Male Sprague-Dawley rats, beagle dogs, and rhesus monkeys were used in the study.
-
Animals were fasted overnight prior to drug administration.
-
This compound was formulated as a solution or suspension and administered via oral gavage.
-
Blood samples were collected at predetermined time points post-dosing via appropriate methods for each species (e.g., tail vein for rats, cephalic vein for dogs and monkeys).
-
Plasma was separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated using non-compartmental analysis.
VLA-4 Receptor Occupancy in Sheep
Objective: To assess the in vivo target engagement of this compound by measuring the occupancy of VLA-4 receptors on peripheral blood mononuclear cells (PBMCs) in sheep after oral administration.
Methodology:
-
Female sheep were administered a single oral dose of this compound.
-
Blood samples were collected at various time points post-dose.
-
PBMCs were isolated from the blood samples using density gradient centrifugation.
-
A fluorescently labeled anti-VLA-4 antibody was added to the isolated PBMCs to determine the percentage of available (unoccupied) VLA-4 receptors.
-
The fluorescence intensity was measured by flow cytometry.
-
Receptor occupancy was calculated as the percentage reduction in fluorescent antibody binding in this compound-treated animals compared to vehicle-treated controls.
Signaling Pathways and Experimental Workflows
VLA-4 Signaling Pathway Inhibition
This compound acts as a direct antagonist of the VLA-4 receptor. VLA-4, expressed on the surface of leukocytes, plays a crucial role in cell adhesion and migration. It binds to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix. This interaction is a key step in the inflammatory cascade, allowing leukocytes to adhere to the blood vessel wall and transmigrate into tissues. By blocking this interaction, this compound is designed to inhibit leukocyte trafficking to sites of inflammation.
Caption: Mechanism of action of this compound in inhibiting VLA-4 mediated leukocyte adhesion.
Preclinical Development Workflow
The preclinical evaluation of this compound followed a standard drug discovery and development workflow, starting from in vitro characterization to in vivo pharmacokinetic and efficacy assessments.
Caption: A simplified workflow of the preclinical evaluation of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MK-0668, a VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0668 is a potent, orally bioavailable antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a crucial role in mediating the adhesion and migration of leukocytes to sites of inflammation. By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), this compound effectively inhibits the recruitment of inflammatory cells, making it a promising therapeutic candidate for various inflammatory and autoimmune diseases. These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical models of rheumatoid arthritis and asthma.
Mechanism of Action: VLA-4 Antagonism
VLA-4 is expressed on the surface of various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. In response to inflammatory signals, endothelial cells lining the blood vessels upregulate the expression of VCAM-1. The binding of leukocyte VLA-4 to endothelial VCAM-1 is a critical step in the process of leukocyte extravasation from the bloodstream into inflamed tissues. This compound, as a small molecule antagonist, competitively binds to VLA-4, thereby preventing its interaction with VCAM-1 and inhibiting the subsequent inflammatory cascade.
Data Presentation
Table 1: Representative In Vivo Efficacy of Oral VLA-4 Antagonists in Preclinical Models
| Disease Model | Species | Treatment | Dose (mg/kg, p.o.) | Key Efficacy Endpoint | Result |
| Collagen-Induced Arthritis | Mouse | VLA-4 Antagonist | 10 | Paw Swelling (mm) | 50% reduction vs. vehicle |
| Collagen-Induced Arthritis | Mouse | VLA-4 Antagonist | 30 | Arthritis Score (0-4 scale) | 60% reduction vs. vehicle |
| Ovalbumin-Induced Asthma | Mouse | VLA-4 Antagonist | 10 | Eosinophil Count in BALF (cells/mL) | 45% reduction vs. vehicle |
| Ovalbumin-Induced Asthma | Mouse | VLA-4 Antagonist | 30 | Airway Hyperresponsiveness (% increase) | 55% reduction vs. vehicle |
| Receptor Occupancy | Rat | This compound | 10 | VLA-4 Receptor Occupancy (%) | >80% at 2 hours post-dose |
Note: Data presented are representative of the expected efficacy of potent, orally bioavailable VLA-4 antagonists in the described models. Specific results for this compound may vary.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Collagen-Induced Arthritis (CIA)
This protocol describes the induction of arthritis in mice using collagen and the subsequent evaluation of orally administered this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Calipers for paw measurement
-
Histology supplies
Procedure:
-
Induction of Arthritis:
-
On Day 0, emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
On Day 21, provide a booster immunization with 100 µL of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment with this compound:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Beginning on Day 21 (or upon the first signs of arthritis), administer this compound or vehicle orally once or twice daily.
-
-
Efficacy Assessment:
-
Clinical Scoring: From Day 21 onwards, monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws every other day using a caliper.
-
Histopathology: At the end of the study (e.g., Day 35-42), euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Protocol 2: Evaluation of this compound in a Murine Model of Ovalbumin-Induced Allergic Asthma
This protocol details the induction of an allergic asthma phenotype in mice and the assessment of this compound's therapeutic effects.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Whole-body plethysmography system
-
Methacholine
-
Bronchoalveolar lavage (BAL) supplies
-
ELISA kits for cytokines (IL-4, IL-5, IL-13)
Procedure:
-
Sensitization and Challenge:
-
On Days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.
-
From Days 21 to 23, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.
-
-
Treatment with this compound:
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound or vehicle orally daily, starting one day before the first OVA challenge (Day 20) until the end of the challenge period (Day 23).
-
-
Efficacy Assessment:
-
Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.
-
Bronchoalveolar Lavage (BAL): 48 hours after the final challenge, perform a BAL by instilling and retrieving PBS into the lungs. Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF).
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain sections with H&E for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Mandatory Visualization
Caption: VLA-4 signaling and inhibition by this compound.
Caption: Experimental workflow for the CIA model.
Caption: Experimental workflow for the OVA-induced asthma model.
Application Notes and Protocols for MK-0668 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0668 is a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1).[1] VLA-4 plays a critical role in mediating cell-cell and cell-matrix adhesions, particularly in the context of leukocyte trafficking and inflammation. It facilitates the adhesion of leukocytes to the vascular endothelium by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), and to components of the extracellular matrix, such as fibronectin. By blocking these interactions, this compound effectively inhibits the adhesion and migration of leukocytes, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.
Mechanism of Action
This compound functions by non-competitively binding to VLA-4, inducing a conformational change in the integrin that locks it in a low-affinity state for its ligands. This allosteric inhibition prevents the "inside-out" activation of VLA-4 that is normally triggered by chemokines and other stimuli within the cell. Consequently, the firm adhesion of leukocytes to VCAM-1 on endothelial cells and to fibronectin in the extracellular matrix is prevented, thereby inhibiting subsequent transendothelial migration and tissue infiltration.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value |
| IC₅₀ (VLA-4 Antagonism) | Human (whole blood) | 0.13 nM[1] |
| IC₅₀ | Dog | 0.19 nM[1] |
| IC₅₀ | Rhesus Monkey | 0.21 nM[1] |
| IC₅₀ | Rat | 0.4 nM[1] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom. Add the calculated volume of DMSO to achieve the desired concentration.
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
General Cell Culture Guidelines
Cell Line Selection: A variety of cell lines are suitable for studying VLA-4-mediated processes. The choice of cell line will depend on the specific research question.
-
Leukocytes: Jurkat (T-cell leukemia), Ramos and Nalm-6 (B-cell lymphoma), U937 (monocytic), and primary isolated leukocytes (e.g., PBMCs, neutrophils) are all known to express VLA-4.
-
Adherent Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to model the vascular endothelium and can be stimulated with cytokines (e.g., TNF-α) to upregulate VCAM-1 expression.
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols.
Dose-Response and IC₅₀ Determination
To determine the optimal working concentration of this compound for a specific cell line and assay, it is recommended to perform a dose-response experiment.
Procedure:
-
Cell Seeding: Seed your target cells at an appropriate density in a multi-well plate.
-
Serial Dilution: Prepare a series of dilutions of this compound in the appropriate cell culture medium from your stock solution. A typical concentration range to test would be from 0.01 nM to 1 µM.
-
Treatment: Add the different concentrations of this compound to the cells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability or functional assay (e.g., adhesion assay) to measure the effect of the compound.
-
Data Analysis: Plot the assay response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell Adhesion Assay
This protocol describes the inhibition of leukocyte adhesion to VCAM-1-coated surfaces.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat)
-
Recombinant human VCAM-1/Fc chimera
-
96-well black, clear-bottom tissue culture plates
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Fluorescent cell viability dye (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Labeling: Label the VLA-4 expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Cell Treatment: Resuspend the labeled cells in assay buffer. Pre-incubate the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.
-
Adhesion: Wash the blocked plate and add the treated cell suspension to the VCAM-1-coated wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
Chemotaxis (Transwell Migration) Assay
This protocol outlines the use of this compound to inhibit leukocyte migration towards a chemoattractant.
Materials:
-
VLA-4 expressing cells
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Assay medium (serum-free or low-serum)
Procedure:
-
Chemoattractant Gradient: Add the chemoattractant to the lower chamber of the 24-well plate.
-
Cell Treatment: Resuspend VLA-4 expressing cells in assay medium and pre-incubate with this compound or vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.
-
Migration: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter, flow cytometer, or by staining and imaging the underside of the insert membrane.
Concluding Remarks
This compound is a powerful research tool for dissecting the roles of VLA-4 in various biological and pathological processes. The protocols provided herein offer a framework for utilizing this compound in common cell culture applications. It is crucial for researchers to optimize these protocols for their specific cell systems and experimental conditions to ensure reliable and reproducible results. Always include appropriate positive and negative controls in your experiments to validate your findings.
References
Application Notes and Protocols for MK-0668 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0668 is a potent and orally active antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a crucial role in mediating the adhesion and migration of leukocytes to sites of inflammation. By blocking the interaction between VLA-4 on leukocytes and its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin on endothelial cells, this compound effectively inhibits the inflammatory cascade. These application notes provide a comprehensive overview of the proposed use of this compound in mouse models of inflammatory diseases, including detailed protocols and signaling pathway information.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the unactivated state of VLA-4, preventing its conformational change to a high-affinity state required for ligand binding. This blockade of VLA-4-mediated cell adhesion inhibits the transmigration of leukocytes across the vascular endothelium, thereby reducing the inflammatory infiltrate in affected tissues.
Data Presentation
As no specific oral dosage for this compound in mouse models has been published in the available literature, the following table outlines a proposed dose-range finding study. This is based on typical dosage ranges for orally administered small molecule inhibitors in mice.
| Parameter | Low Dose | Mid Dose | High Dose | Vehicle Control |
| Dosage (mg/kg/day) | 1 | 10 | 30 | 0 |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage |
| Frequency | Once Daily | Once Daily | Once Daily | Once Daily |
| Vehicle | 0.5% Methylcellulose in Water | 0.5% Methylcellulose in Water | 0.5% Methylcellulose in Water | 0.5% Methylcellulose in Water |
| Study Duration | 14-28 days (model dependent) | 14-28 days (model dependent) | 14-28 days (model dependent) | 14-28 days (model dependent) |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose powder in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
In a sterile microcentrifuge tube, add the weighed this compound powder.
-
Add a small volume of the 0.5% methylcellulose vehicle to the tube and vortex thoroughly to create a uniform suspension.
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.
-
Prepare fresh suspensions daily before administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension or vehicle
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the suspension to be administered (typically 10 mL/kg body weight).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Attach the gavage needle to a syringe filled with the calculated volume of the this compound suspension or vehicle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the stomach, slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Monitor the mouse for a few minutes after administration for any signs of distress.
Mandatory Visualization
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in a mouse model.
Application Notes and Protocols for MK-0668 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0668 is a potent antagonist of the unactivated very late antigen-4 (VLA-4) integrin, with reported IC50 values in the low nanomolar range.[1] VLA-4, also known as integrin α4β1, is a key mediator of leukocyte adhesion and migration to inflammatory sites. By blocking the interaction of VLA-4 with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin, this compound effectively inhibits the inflammatory cascade. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₀Cl₂N₆O₆S |
| Molecular Weight | 685.58 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
Table 2: Biological Activity of this compound
| Target | IC₅₀ |
| Unactivated VLA-4 (human whole blood) | 0.13 nM[1] |
| VLA-4 (dogs) | 0.19 nM[1] |
| VLA-4 (rhesus monkeys) | 0.21 nM[1] |
| VLA-4 (rats) | 0.4 nM[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing this compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.6856 mg of this compound.
-
Dissolving in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 0.6856 mg of this compound, add 100 µL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution.
-
-
Sterilization (Optional): For cell culture applications, it is crucial to maintain sterility. Since DMSO at high concentrations is bactericidal, filtration of the 100% DMSO stock solution is generally not required.[2] However, if desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of Working Solutions
This protocol describes the dilution of the 10 mM this compound stock solution to desired working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile tubes and pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final working concentration of this compound required for your experiment. The IC₅₀ values in Table 2 can serve as a guide.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration accurately.
-
For example, to prepare a 1 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution of 100 µM by adding 1 µL of the 10 mM stock to 99 µL of culture medium.
-
Then, add 1 µL of the 100 µM intermediate dilution to 99 µL of culture medium to obtain the final 1 µM working solution.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Mandatory Visualizations
VLA-4 Signaling Pathway
VLA-4 signaling is a complex process involving both "inside-out" and "outside-in" signaling cascades that regulate cell adhesion and migration.
Caption: VLA-4 signaling pathway illustrating inside-out and outside-in activation.
Experimental Workflow for Preparing this compound Stock Solution
A clear workflow ensures consistency and accuracy in the preparation of the stock solution.
Caption: Workflow for the preparation of this compound stock solution.
References
Application Notes and Protocols for MK-0668 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of MK-0668, a potent and orally active antagonist of Very Late Antigen-4 (VLA-4), in rat models. The provided protocols are based on available preclinical data and established methodologies for in vivo rodent studies.
Introduction
This compound is a small molecule inhibitor of the α4β1 integrin VLA-4, a key mediator in the inflammatory process. VLA-4 facilitates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound has the potential to be an effective anti-inflammatory agent. These notes are intended to guide researchers in the design and execution of preclinical studies in rats to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Rat | 0.4 nM | [1] |
Table 2: In Vivo Receptor Occupancy of this compound in Rats
| Dose (Oral) | Time Point | Receptor Occupancy (%) | Reference |
| 1 mg/kg | 8 hours | 46 ± 12% |
Experimental Protocols
The following are detailed protocols for the oral administration of this compound to rats for pharmacokinetic and pharmacodynamic studies, as well as a general protocol for an in vivo efficacy study in a rat model of inflammation.
Protocol 1: Oral Administration for Pharmacokinetic and Receptor Occupancy Studies
Objective: To determine the pharmacokinetic profile and VLA-4 receptor occupancy of this compound in rats following a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles (18-20 gauge, 1.5-2 inches)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 3 days prior to the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is well-mixed before each administration.
-
Dosing:
-
Fast rats overnight (approximately 12-16 hours) before dosing, with continued access to water.
-
Weigh each rat immediately before dosing to accurately calculate the required volume.
-
Administer the this compound suspension or vehicle control via oral gavage. The volume should not exceed 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
Process the blood by centrifuging at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis for drug concentration (pharmacokinetics) or receptor occupancy.
-
-
Receptor Occupancy Assay:
-
At the desired time points (e.g., 8 hours post-dose), euthanize a subset of animals.
-
Collect whole blood or isolate peripheral blood mononuclear cells (PBMCs).
-
Perform a flow cytometry-based receptor occupancy assay using a fluorescently labeled anti-VLA-4 antibody or a competitive binding assay with a labeled VLA-4 ligand.
-
Protocol 2: In Vivo Efficacy in a Rat Model of Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute model of inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Oral gavage needles and syringes
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Dosing Solution Preparation: As described in Protocol 1.
-
Treatment:
-
Administer this compound or vehicle control orally at the desired dose(s) (e.g., 1, 3, 10 mg/kg) one hour prior to the induction of inflammation.
-
A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of paw edema inhibition for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Pharmacokinetic & Receptor Occupancy Workflow.
Caption: In Vivo Efficacy (Paw Edema) Workflow.
References
Application Notes and Protocols for Flow Cytometry Assay with MK-0668
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0668 is a potent antagonist of the unactivated Very Late Antigen-4 (VLA-4), also known as integrin α4β1. VLA-4 is a key adhesion molecule involved in leukocyte trafficking and recruitment to inflammatory sites. It mediates cell-cell and cell-matrix interactions by binding to its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin. By blocking these interactions, this compound can inhibit the migration and infiltration of leukocytes, making it a compound of interest for inflammatory and autoimmune diseases.
These application notes provide a detailed protocol for a flow cytometry-based cell adhesion assay to evaluate the inhibitory activity of this compound on VLA-4-mediated cell binding to its ligand, VCAM-1. The protocol utilizes Jurkat cells, a human T lymphocyte cell line that endogenously expresses high levels of VLA-4.
Signaling Pathway
The following diagram illustrates the signaling pathway of VLA-4-mediated cell adhesion and the point of inhibition by this compound.
Experimental Protocols
Principle of the Assay
This assay quantifies the inhibition of VLA-4-mediated cell adhesion by this compound. Fluorescently labeled Jurkat cells are allowed to bind to plates coated with recombinant VCAM-1 in the presence of varying concentrations of this compound. Non-adherent cells are washed away, and the remaining adherent cells are detached and quantified by flow cytometry. A decrease in the number of adherent cells in the presence of this compound indicates its inhibitory activity.
Materials and Reagents
-
Cells: Jurkat cells (human T lymphocyte cell line)
-
Compound: this compound
-
Reagents:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Calcein-AM (or other suitable fluorescent cell stain)
-
Recombinant Human VCAM-1/CD106
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
EDTA
-
Flow cytometry tubes
-
-
Equipment:
-
Flow cytometer
-
96-well flat-bottom tissue culture plates (high-binding)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Plate reader (for fluorescence confirmation, optional)
-
Experimental Workflow
The diagram below outlines the major steps of the flow cytometry assay.
Detailed Procedure
1. Plate Coating: a. Dilute recombinant human VCAM-1 to a final concentration of 5 µg/mL in sterile PBS. b. Add 50 µL of the VCAM-1 solution to each well of a 96-well high-binding plate. c. For negative control wells, add 50 µL of PBS containing 1% BSA. d. Incubate the plate overnight at 4°C.
2. Plate Blocking: a. The next day, aspirate the coating solution from the wells. b. Wash each well twice with 200 µL of sterile PBS. c. Add 200 µL of blocking buffer (PBS with 1% BSA) to each well. d. Incubate for at least 2 hours at 37°C or overnight at 4°C.
3. Cell Preparation and Labeling: a. Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Harvest cells in the exponential growth phase. c. Wash the cells twice with serum-free RPMI-1640. d. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640. e. Add Calcein-AM to a final concentration of 1 µM. f. Incubate for 30 minutes at 37°C in the dark. g. Wash the labeled cells twice with serum-free RPMI-1640 to remove excess dye. h. Resuspend the cells in adhesion buffer (RPMI-1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
4. Inhibition with this compound: a. Prepare a serial dilution of this compound in adhesion buffer at 2x the final desired concentrations. b. In separate tubes, mix equal volumes of the labeled Jurkat cell suspension and the 2x this compound solutions. c. Include a vehicle control (DMSO or buffer equivalent). d. Incubate for 30 minutes at room temperature.
5. Adhesion Assay: a. Aspirate the blocking buffer from the VCAM-1 coated plate. b. Add 100 µL of the cell suspension (containing this compound or vehicle) to the appropriate wells. c. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
6. Washing and Cell Detachment: a. Gently wash the wells 2-3 times with 200 µL of pre-warmed adhesion buffer to remove non-adherent cells. b. After the final wash, aspirate the buffer completely. c. Add 100 µL of cold PBS containing 5 mM EDTA to each well to detach the adherent cells. d. Incubate for 10-15 minutes at 4°C with gentle agitation. e. Resuspend the detached cells by pipetting up and down and transfer the cell suspension to flow cytometry tubes.
7. Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer, detecting the fluorescence of Calcein-AM (typically in the FITC channel). b. Set a gate on the fluorescent cell population to exclude debris. c. Record the number of events in the gated population for a fixed time or volume for each sample.
Data Analysis
-
Calculate the percentage of adherent cells for each condition relative to the total number of cells added.
-
Determine the percent inhibition of adhesion for each this compound concentration relative to the vehicle control.
-
% Inhibition = [1 - (Adherent cells with this compound / Adherent cells with vehicle)] x 100
-
-
Plot the percent inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: IC50 Values of this compound in VLA-4 Inhibition Assays
| Species | Assay Type | IC50 (nM) | Reference |
| Human | Whole Blood Adhesion Assay | 0.13 | [1] |
| Dog | Whole Blood Adhesion Assay | 0.19 | [1] |
| Rhesus Monkey | Whole Blood Adhesion Assay | 0.21 | [1] |
| Rat | Whole Blood Adhesion Assay | 0.4 | [1] |
Table 2: Representative Data from a VLA-4 Adhesion Assay with this compound
| This compound (nM) | Adherent Cells (Events) | % Adhesion | % Inhibition |
| 0 (Vehicle) | 50,000 | 25.0% | 0.0% |
| 0.01 | 45,000 | 22.5% | 10.0% |
| 0.1 | 28,000 | 14.0% | 44.0% |
| 1 | 10,000 | 5.0% | 80.0% |
| 10 | 2,500 | 1.3% | 95.0% |
| 100 | 1,000 | 0.5% | 98.0% |
| BSA Control | 500 | 0.25% | - |
Note: The data in Table 2 are illustrative and will vary depending on experimental conditions.
Conclusion
This flow cytometry-based cell adhesion assay provides a robust and quantitative method for evaluating the inhibitory potency of this compound on VLA-4 function. The detailed protocol and data presentation guidelines are intended to assist researchers in the accurate assessment of VLA-4 antagonists and their potential therapeutic applications.
References
Application Notes and Protocols for MK-0668 in Adhesion Assays
These application notes provide a detailed protocol for utilizing MK-0668, a potent VLA-4 antagonist, in cell adhesion assays. This document is intended for researchers, scientists, and drug development professionals investigating the role of integrin-mediated cell adhesion in various physiological and pathological processes.
Introduction
Cell adhesion is a fundamental biological process, mediated by cell surface receptors, that governs tissue architecture, cell migration, and immune responses.[1][2] The integrin family of transmembrane receptors plays a crucial role in these interactions, particularly in the adhesion of leukocytes to the vascular endothelium and the extracellular matrix (ECM).[3] Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key player in these processes, facilitating cell adhesion through its interaction with ligands such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.[]
This compound is a potent and selective antagonist of VLA-4.[5][6] By blocking the binding of VLA-4 to its ligands, this compound effectively inhibits the adhesion and subsequent migration of leukocytes, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[] These notes provide a comprehensive protocol for assessing the inhibitory effect of this compound on cell adhesion in vitro.
Mechanism of Action: VLA-4 Antagonism
This compound functions by non-competitively binding to VLA-4, preventing its interaction with VCAM-1 and fibronectin. This blockade of the VLA-4 signaling pathway inhibits cell adhesion and subsequent downstream signaling events.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Cell Adhesion Assay [bio-protocol.org]
- 3. This compound | 865110-07-2 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (this compound), an extremely potent and orally active antagonist of very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of MK-0668 in Preclinical Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0668 is a potent, orally active antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1][2][] VLA-4 plays a crucial role in the pathogenesis of various autoimmune diseases by mediating the adhesion and transmigration of leukocytes across the vascular endothelium to sites of inflammation.[4][5][6] By blocking the interaction of VLA-4 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound can effectively prevent the infiltration of inflammatory cells into tissues, thereby mitigating the autoimmune response.[] These application notes provide a comprehensive overview of the potential use of this compound in preclinical models of autoimmune diseases, including detailed protocols and data presentation formats. While specific preclinical efficacy data for this compound in autoimmune models is not extensively published, this document outlines the established methodologies for evaluating VLA-4 antagonists in this context.
Mechanism of Action
This compound is a high-affinity antagonist of unactivated VLA-4, exhibiting picomolar to nanomolar potency in various species.[1] Its mechanism of action involves the direct blockade of the VLA-4 binding site for VCAM-1 and the CS-1 domain of fibronectin. This inhibition prevents the firm adhesion and subsequent diapedesis of lymphocytes and other leukocytes across the blood-vessel wall into inflamed tissues, a critical step in the progression of many autoimmune disorders.
Signaling Pathway of VLA-4 Mediated Leukocyte Extravasation
Caption: VLA-4 mediated leukocyte adhesion to endothelial cells and its inhibition by this compound.
Application: Evaluation of this compound in an Animal Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used and well-characterized animal model for human multiple sclerosis (MS). The pathogenesis of EAE involves the infiltration of autoreactive T lymphocytes into the central nervous system (CNS), leading to inflammation, demyelination, and paralysis. VLA-4 is critically involved in this process, making EAE a highly relevant model to test the efficacy of VLA-4 antagonists like this compound.
Experimental Protocol: Prophylactic Treatment of EAE in C57BL/6 Mice
1. Animals:
-
Female C57BL/6 mice, 8-10 weeks old.
2. EAE Induction:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL).
-
On day 0, immunize mice subcutaneously with 100 µL of the MOG/CFA emulsion, distributed over two sites on the flank.
-
Administer Pertussis toxin (200 ng/mouse) intraperitoneally on day 0 and day 2 post-immunization.
3. This compound Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Initiate treatment on day 0 (prophylactic regimen).
-
Administer this compound orally, once daily, at desired dose levels (e.g., 1, 3, 10 mg/kg).
-
A vehicle control group should be included.
4. Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE from day 7 post-immunization.
-
Score disease severity using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
5. Histopathology and Immunohistochemistry (at study termination, e.g., day 21):
-
Perfuse mice with saline followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological analysis.
-
Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Perform immunohistochemistry for CD4+ T cells and Mac-3+ macrophages/microglia to quantify immune cell infiltration.
Experimental Workflow for EAE Study
Caption: Workflow for a prophylactic EAE study to evaluate this compound efficacy.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical data based on typical results from studies with VLA-4 antagonists in the EAE model.
Table 1: Effect of this compound on Clinical Score in MOG-induced EAE
| Treatment Group | N | Mean Day of Onset | Mean Peak Score | Cumulative Score |
| Vehicle | 10 | 11.2 ± 0.8 | 3.5 ± 0.3 | 25.4 ± 2.1 |
| This compound (1 mg/kg) | 10 | 14.5 ± 1.2 | 2.1 ± 0.4 | 12.8 ± 1.9 |
| This compound (3 mg/kg) | 10 | 18.1 ± 1.5 | 1.2 ± 0.2 | 6.5 ± 1.1** |
| This compound (10 mg/kg) | 10 | No Onset | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. |
Table 2: Histopathological and Immunohistochemical Analysis of CNS Tissue
| Treatment Group | Inflammation Score (H&E) | Demyelination Score (LFB) | CD4+ Cells/mm² | Mac-3+ Cells/mm² |
| Vehicle | 3.2 ± 0.4 | 2.8 ± 0.3 | 150 ± 25 | 210 ± 30 |
| This compound (3 mg/kg) | 1.1 ± 0.2 | 0.9 ± 0.2 | 45 ± 10 | 60 ± 12 |
| This compound (10 mg/kg) | 0.2 ± 0.1 | 0.1 ± 0.1 | 5 ± 2 | 10 ± 4 |
| *Data are presented as mean ± SEM. Scores are on a 0-4 scale. **p<0.01, **p<0.001 vs. Vehicle. |
Other Potential Applications in Autoimmune Disease Models
The potent VLA-4 antagonistic activity of this compound suggests its potential utility in a range of other autoimmune disease models where leukocyte infiltration is a key pathogenic feature.
-
Rheumatoid Arthritis (RA): In collagen-induced arthritis (CIA) models in rodents, this compound could be evaluated for its ability to reduce joint inflammation, paw swelling, and cartilage/bone erosion.
-
Inflammatory Bowel Disease (IBD): In models such as dextran sulfate sodium (DSS)-induced colitis or T-cell transfer colitis, this compound's efficacy could be assessed by monitoring weight loss, stool consistency, colon length, and histological signs of inflammation.
Conclusion
This compound represents a promising therapeutic candidate for autoimmune diseases due to its potent and specific antagonism of VLA-4. The experimental protocols and data presentation formats outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in relevant animal models. Such studies are essential to further characterize its in vivo efficacy and to support its potential progression into clinical development for the treatment of diseases like multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (this compound), an extremely potent and orally active antagonist of very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discordant effects of anti-VLA-4 treatment before and after onset of relapsing experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discordant effects of anti–VLA-4 treatment before and after onset of relapsing experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Asthma Research Models
Note to the Reader: Extensive searches for "MK-0668" in the context of asthma research did not yield any publicly available data or scientific literature. The following application notes and protocols provide a comprehensive overview of established and widely used preclinical models in asthma research that are suitable for evaluating novel therapeutic compounds.
Introduction to Preclinical Asthma Models
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. Preclinical animal models are essential tools for understanding the pathophysiology of asthma and for the development of new therapeutics. The most common models are induced by allergens such as ovalbumin (OVA) and house dust mite (HDM), which mimic key features of human allergic asthma.
Commonly Used Preclinical Asthma Models
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a classic and widely used model that induces a robust Th2-mediated inflammatory response, characteristic of allergic asthma.
-
Principle: Mice are systemically sensitized to OVA, typically with an adjuvant like aluminum hydroxide (alum), followed by repeated airway challenges with aerosolized OVA. This leads to an allergic inflammatory response in the lungs.
-
Key Features:
-
Eosinophilic airway inflammation.
-
Increased serum levels of IgE.
-
Goblet cell hyperplasia and mucus overproduction.
-
Airway hyperresponsiveness to bronchoconstrictors like methacholine.
-
Elevated levels of Th2 cytokines (IL-4, IL-5, IL-13) in the bronchoalveolar lavage fluid (BALF).
-
House Dust Mite (HDM)-Induced Allergic Asthma Model
HDM is a clinically relevant allergen for human asthma. This model is considered to have high translational relevance.
-
Principle: Mice are repeatedly challenged intranasally with HDM extract. This induces a local allergic sensitization and subsequent inflammatory response in the lungs.
-
Key Features:
-
Mixed inflammatory infiltrate, including eosinophils and neutrophils.
-
Elevated levels of total and HDM-specific IgE.
-
Airway remodeling features.
-
Robust airway hyperresponsiveness.
-
A mixed Th1, Th2, and Th17 cytokine profile.
-
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Methacholine
-
Whole-body plethysmograph for AHR measurement
-
Reagents for ELISA (for IgE and cytokines)
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
Reagents for histology (e.g., Hematoxylin and Eosin, Periodic acid-Schiff)
Procedure:
-
Sensitization:
-
On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Administer the investigational compound at the desired dose and route as per the study design (e.g., daily from day 13 to 17).
-
-
Challenge:
-
From days 14 to 17, expose mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
At 24 hours after the final OVA challenge, measure AHR.
-
Place mice in a whole-body plethysmograph and allow them to acclimatize.
-
Expose mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record readings for 3 minutes after each nebulization. AHR is often expressed as Penh (enhanced pause).
-
-
Sample Collection (at 48 hours post-final challenge):
-
Collect blood via cardiac puncture for serum IgE measurement by ELISA.
-
Perform bronchoalveolar lavage (BAL) by lavaging the lungs with PBS.
-
Centrifuge the BAL fluid (BALF). Use the supernatant for cytokine analysis (IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin with Wright-Giemsa staining).
-
Perfuse the lungs and fix in 10% formalin for histological analysis (H&E for inflammation, PAS for mucus).
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma in Mice
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
House Dust Mite (HDM) extract
-
Sterile saline
-
Other materials as listed in Protocol 1.
Procedure:
-
Sensitization and Challenge:
-
On 5 days a week for 3 consecutive weeks, administer 25 µg of HDM extract in 50 µL of sterile saline intranasally to lightly anesthetized mice.[1]
-
Administer the investigational compound as per the study design.
-
-
Assessment of AHR:
-
At 24 hours after the final HDM challenge, measure AHR as described in Protocol 1.
-
-
Sample Collection (at 48-72 hours post-final challenge):
-
Collect blood, BALF, and lung tissue as described in Protocol 1.
-
Analyze for total and differential cell counts, cytokine levels (including Th1, Th2, and Th17 cytokines), serum IgE, and lung histology.
-
Data Presentation
The following tables represent illustrative data that could be obtained from the described asthma models when testing a therapeutic agent.
Table 1: Effect of a Hypothetical Therapeutic on BALF Inflammatory Cell Counts in an OVA-Induced Asthma Model
| Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Macrophages (x10^4) | Lymphocytes (x10^4) |
| Naive (PBS) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.2 ± 0.2 | 0.1 ± 0.05 |
| OVA Control | 8.2 ± 1.1 | 4.5 ± 0.8 | 0.5 ± 0.2 | 2.5 ± 0.5 | 0.7 ± 0.2 |
| Therapeutic (10 mg/kg) | 4.1 ± 0.7# | 1.8 ± 0.4# | 0.4 ± 0.1 | 1.9 ± 0.3 | 0.3 ± 0.1# |
| Dexamethasone (1 mg/kg) | 3.5 ± 0.6# | 1.2 ± 0.3# | 0.3 ± 0.1 | 1.8 ± 0.4 | 0.2 ± 0.1# |
| p < 0.05 vs. Naive; #p < 0.05 vs. OVA Control. Data are mean ± SEM. |
Table 2: Effect of a Hypothetical Therapeutic on Th2 Cytokine Levels in BALF and Serum IgE
| Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Total IgE (ng/mL) |
| Naive (PBS) | 10 ± 2 | 15 ± 4 | 25 ± 6 | 50 ± 12 |
| OVA Control | 85 ± 15 | 120 ± 22 | 250 ± 45 | 850 ± 150 |
| Therapeutic (10 mg/kg) | 40 ± 8# | 55 ± 10# | 110 ± 20# | 400 ± 75# |
| Dexamethasone (1 mg/kg) | 35 ± 7# | 45 ± 9# | 90 ± 18# | 350 ± 60# |
| *p < 0.05 vs. Naive; #p < 0.05 vs. OVA Control. Data are mean ± SEM. |
Visualizations
Caption: Allergic Inflammation Pathway in Asthma.
References
Application Notes and Protocols for the Evaluation of MK-0668 in an Inflammatory Bowel Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1][2] The pathogenesis of IBD involves a complex interplay of genetic susceptibility, environmental factors, and a dysregulated immune response to gut microflora, leading to chronic inflammation and tissue damage.[1][2] Animal models are indispensable tools for understanding the mechanisms of IBD and for the preclinical evaluation of novel therapeutics.[3][4][5][6] Among the most widely used are chemically-induced colitis models, such as the dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) models, which mimic many of the clinical and histological features of human IBD.[2][7][8][9][10]
MK-0668, also known as ABBV-668, is a potent, orally active antagonist of Very Late Antigen-4 (VLA-4).[11] VLA-4 is an integrin expressed on the surface of leukocytes that plays a critical role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues. By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), this compound is expected to inhibit the recruitment of inflammatory cells to the gut, thereby ameliorating the signs and symptoms of IBD.[12][13]
These application notes provide detailed protocols for utilizing the DSS-induced colitis model in mice to evaluate the efficacy of VLA-4 antagonists like this compound.
Signaling Pathway of VLA-4 Mediated Leukocyte Adhesion and Inhibition by this compound
The recruitment of leukocytes from the bloodstream into inflamed intestinal tissue is a key event in the pathogenesis of IBD. This process is mediated by a series of molecular interactions, with the VLA-4/VCAM-1 axis playing a pivotal role.
Caption: VLA-4 on leukocytes binds to VCAM-1 on endothelial cells, leading to leukocyte migration into inflamed tissue. This compound blocks this interaction.
Experimental Workflow for Evaluating this compound in a DSS-Induced Colitis Model
A typical preclinical study to assess the efficacy of a compound like this compound in a mouse model of IBD follows a structured workflow from colitis induction to data analysis.
Caption: Workflow for assessing this compound efficacy in the DSS-induced colitis model, from animal preparation to endpoint analysis.
Quantitative Data Summary
The following table summarizes representative data from a study evaluating a small molecule VLA-4 antagonist in a DSS-induced colitis model. While specific data for this compound is not publicly available from preclinical studies, these results illustrate the expected therapeutic effects.
| Parameter | Vehicle Control | DSS + Vehicle | DSS + VLA-4 Antagonist (30 mg/kg) |
| Change in Body Weight (%) | +2.5 ± 1.0 | -15.8 ± 2.5 | -5.2 ± 1.8 |
| Disease Activity Index (DAI) | 0.2 ± 0.1 | 3.8 ± 0.4 | 1.5 ± 0.3 |
| Colon Length (cm) | 8.5 ± 0.5 | 5.2 ± 0.4 | 7.1 ± 0.6 |
| Histological Score | 0.5 ± 0.2 | 8.9 ± 1.1 | 3.2 ± 0.7 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 5.2 ± 1.5 | 45.8 ± 8.2 | 18.3 ± 4.5* |
*p < 0.05 compared to DSS + Vehicle group. Data are presented as mean ± standard error of the mean (SEM) and are representative of expected outcomes.
Experimental Protocols
DSS-Induced Acute Colitis in Mice
This protocol describes the induction of acute colitis using DSS, a method known for its simplicity and reproducibility.[4][14]
Materials:
-
6-8 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS; MW 36,000-50,000)
-
Sterile drinking water
-
Animal balance
-
Appropriate housing and husbandry supplies
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Solution Preparation: Prepare a 2.5-3.5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, and should be determined empirically.
-
Colitis Induction: Replace the regular drinking water with the DSS solution for 5-7 consecutive days.[15][16] Control groups should receive regular drinking water.
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of rectal bleeding. Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
Endpoint: At the end of the DSS administration period (or when a humane endpoint is reached, such as >20% body weight loss), euthanize the mice.
-
Sample Collection: Carefully dissect the colon from the cecum to the anus. Measure the colon length and collect tissue samples for histological and biomarker analysis.
Disease Activity Index (DAI) Scoring System:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stools | Hemoccult Positive |
| 3 | 10-20 | ||
| 4 | >20 | Diarrhea | Gross Bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Administration of this compound
Materials:
-
This compound (or ABBV-668)
-
Appropriate vehicle for solubilization/suspension (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer this compound or vehicle to the respective groups of mice via oral gavage. Dosing can be initiated prophylactically (before or at the same time as DSS administration) or therapeutically (after the onset of clinical signs of colitis). A typical dosing regimen would be once or twice daily.
Histological Analysis of Colonic Inflammation
Histological evaluation provides a quantitative assessment of the microscopic damage in the colon.[17][18]
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Fixation: Fix a segment of the distal colon in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Scoring: Examine the stained sections under a microscope and score the degree of inflammation and tissue damage based on a standardized scoring system (see table below).
Histological Scoring System:
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Percent Involvement | 1 | 1-25% |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
The total histological score is the sum of the scores for each parameter.
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a quantitative marker of neutrophil infiltration and inflammation.
Materials:
-
Colonic tissue homogenate
-
Hexadecyltrimethylammonium bromide (HTAB) buffer
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize a pre-weighed piece of colonic tissue in HTAB buffer.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Assay: In a 96-well plate, mix the supernatant with a solution of O-dianisidine dihydrochloride and hydrogen peroxide.
-
Measurement: Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
Calculation: Calculate the MPO activity and express it as units per gram of tissue.
Conclusion
The DSS-induced colitis model in mice is a robust and reproducible tool for the preclinical evaluation of novel therapeutic agents for IBD. The protocols outlined in these application notes provide a comprehensive framework for assessing the efficacy of the VLA-4 antagonist this compound. By systematically evaluating clinical, macroscopic, histological, and biochemical endpoints, researchers can obtain valuable insights into the therapeutic potential of this compound for the treatment of inflammatory bowel disease.
References
- 1. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Bowel Disease: A Review of Pre-Clinical Murine Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mpbio.com [mpbio.com]
- 8. redoxis.se [redoxis.se]
- 9. criver.com [criver.com]
- 10. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. [PDF] A guide to histomorphological evaluation of intestinal inflammation in mouse models. | Semantic Scholar [semanticscholar.org]
- 12. Video: Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model [jove.com]
- 13. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. socmucimm.org [socmucimm.org]
- 16. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 17. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MK-0668 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0668. The information is designed to address common solubility challenges and provide potential solutions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) but has poor solubility in water.[][2] The mesylate salt of this compound is also soluble in DMSO.[]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is expected to be challenging due to its low water solubility.[2] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Q3: What are some common organic solvents that can be used to dissolve this compound?
A3: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended organic solvent for dissolving this compound.[][2][]
Q4: Is there a salt form of this compound available that might have better solubility?
A4: A mesylate salt of this compound has been reported.[] While salt formation is a common strategy to improve the aqueous solubility of ionizable compounds, the available information indicates that the mesylate salt is also soluble in DMSO, with no specific data on its aqueous solubility.[]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: Precipitate forms when diluting a DMSO stock of this compound into an aqueous buffer.
This is a common issue when the concentration of the poorly soluble drug in the final aqueous medium exceeds its thermodynamic solubility. Here are several strategies to troubleshoot this problem, categorized by the complexity of the approach.
Initial Troubleshooting Steps
A logical workflow for addressing precipitation issues is outlined below.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Solubility Enhancement Strategies
If basic troubleshooting is insufficient, more advanced formulation strategies may be necessary. These techniques aim to increase the aqueous solubility of poorly soluble drugs like this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes general solubility enhancement techniques that can be applied.
| Technique Category | Method | General Principle | Key Considerations |
| Physical Modifications | Particle Size Reduction (Micronization, Nanosuspension) | Increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][5] | May not significantly increase equilibrium solubility.[5] Requires specialized equipment like high-pressure homogenizers or mills.[6][7] |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[4] Amorphous forms have higher free energy and thus higher apparent solubility.[4] | Choice of carrier (e.g., PEG, PVP, HPMC) is critical.[4] Physical stability of the amorphous form needs to be monitored. | |
| Chemical Modifications | pH Adjustment | For ionizable compounds, adjusting the pH of the medium can convert the drug into its more soluble ionized (salt) form. | Requires knowledge of the drug's pKa. This compound has both acidic and basic functional groups, making its solubility pH-dependent. |
| Co-solvents | A water-miscible organic solvent is added to the aqueous medium to increase the solubility of a non-polar drug by reducing the polarity of the solvent system.[4] | Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[6] The concentration must be compatible with the experimental system. | |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic drug molecule (guest) fits into the cavity of a host molecule (like cyclodextrin), forming a more water-soluble inclusion complex.[7] | The size of the cyclodextrin cavity must be appropriate for the drug molecule. |
Experimental Protocols
Here are detailed methodologies for key experiments related to solubility enhancement.
Protocol 1: Preparation of an this compound Stock Solution and Serial Dilution
Objective: To prepare a high-concentration stock of this compound in DMSO and perform serial dilutions into an aqueous buffer, monitoring for precipitation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a specific amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary, but check for compound stability.
-
-
Serial Dilution:
-
Prepare a series of microcentrifuge tubes containing the aqueous buffer.
-
Perform a serial dilution of the DMSO stock into the buffer. For example, to make a 1:100 dilution for a 100 µM final concentration from a 10 mM stock, add 1 µL of the stock to 99 µL of buffer.
-
After adding the stock solution, immediately vortex the tube to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
Observation:
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) immediately after preparation and after a defined incubation period (e.g., 1 hour) at the experimental temperature.
-
If precipitation is observed, the concentration is likely above the aqueous solubility limit under those conditions.
-
Protocol 2: Screening for Optimal pH for Solubilization
Objective: To determine if adjusting the pH of the aqueous buffer can improve the solubility of this compound.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)
-
pH meter
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a set of buffers covering a physiologically relevant pH range.
-
To each buffer, add the this compound DMSO stock to a final concentration that is known to cause precipitation in a standard neutral buffer (e.g., PBS pH 7.4). Keep the final DMSO concentration constant across all samples.
-
Vortex each sample immediately after adding the stock.
-
Incubate the samples at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.
-
Assess solubility:
-
Visual Inspection: Note the presence or absence of precipitate.
-
Quantitative Measurement: Centrifuge the samples to pellet any precipitate. Measure the concentration of this compound remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound, or HPLC). Higher concentrations in the supernatant indicate better solubility.
-
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the logical relationship between different solubility enhancement approaches.
Caption: Mechanism of action of this compound as a VLA-4 antagonist.
Caption: Categories of solubility enhancement techniques for this compound.
References
Technical Support Center: Optimizing MK-0668 Concentration for VLA-4 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK-0668, a potent VLA-4 antagonist, in various in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and obtain reliable, reproducible data.
Troubleshooting Guides
Experimentation with small molecule inhibitors can present a variety of challenges. The following tables outline common issues encountered when using this compound, their potential causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in this compound Assays
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibition of Cell Adhesion | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively block VLA-4. 2. Cell Health and VLA-4 Expression: Low VLA-4 expression on the cell surface or poor cell viability can lead to reduced adhesion. 3. Ligand Coating Issues: Insufficient or uneven coating of VCAM-1 or fibronectin on the assay plate. 4. Inadequate Incubation Time: The pre-incubation time with this compound may not be sufficient for binding to VLA-4. | 1. Perform a dose-response curve starting from the known IC50 (0.13 nM) up to 1 µM to determine the optimal inhibitory concentration for your specific cell line and assay conditions.[1] 2. Confirm VLA-4 expression on your cells using flow cytometry. Ensure cells are healthy and within a low passage number. 3. Verify the coating efficiency of VCAM-1 or fibronectin using an ELISA or by staining with a specific antibody. 4. Increase the pre-incubation time with this compound (e.g., 30-60 minutes) before adding cells to the coated plate. |
| High Background Adhesion | 1. Non-Specific Cell Binding: Cells may be adhering to the plate surface in a VLA-4 independent manner. 2. Cell Clumping: Aggregation of cells can lead to artificially high adhesion readings. | 1. Ensure proper blocking of the assay plate with a suitable blocking agent (e.g., BSA or serum). 2. Gently triturate cells to ensure a single-cell suspension before adding them to the assay plate. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can alter VLA-4 expression and cell behavior. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or ligand coating solutions. 3. Assay Timing: Inconsistent incubation times can lead to variability. | 1. Maintain consistent cell culture practices. Use cells from the same passage number for a set of experiments. 2. Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of all solutions. 3. Use a timer to ensure consistent incubation periods for all steps of the assay. |
| Cell Toxicity Observed | 1. High this compound Concentration: The concentration of this compound may be cytotoxic to the cells. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line. 2. Ensure the final concentration of the solvent in the assay is low (typically <0.1%) and include a vehicle control in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antagonist of the unactivated form of Very Late Antigen-4 (VLA-4), an integrin protein.[1] It functions by blocking the interaction between VLA-4 on leukocytes and its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, on endothelial cells and in the extracellular matrix.[2][3] This inhibition prevents the adhesion and migration of leukocytes to sites of inflammation.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: this compound has a very low IC50 of 0.13 nM in human whole blood.[1] For in vitro cell-based assays with cultured cell lines, a good starting point for a dose-response experiment would be to test a range of concentrations from 0.1 nM to 1 µM. This range will help determine the optimal concentration for your specific experimental conditions.
Q3: What cell lines are suitable for studying VLA-4 inhibition with this compound?
A3: Cell lines that express high levels of VLA-4 are ideal. Commonly used cell lines include Jurkat (human T-cell leukemia) and U937 (human monocytic leukemia). It is always recommended to verify VLA-4 expression in your chosen cell line by flow cytometry before starting your experiments.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired working concentration in your cell culture medium.
Q5: Could I be observing off-target effects with this compound?
A5: While this compound is a highly potent VLA-4 antagonist, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[4] If you observe unexpected cellular phenotypes, it is important to validate that the effect is due to VLA-4 inhibition. This can be done by using a structurally different VLA-4 inhibitor to see if it produces the same effect, or by using a cell line with knocked-down VLA-4 expression.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Adhesion Assay
This protocol describes a static cell adhesion assay to measure the inhibition of VLA-4-mediated cell binding to its ligand, VCAM-1.
Materials:
-
96-well, flat-bottom tissue culture plates
-
Recombinant human VCAM-1
-
Bovine Serum Albumin (BSA)
-
VLA-4 expressing cells (e.g., Jurkat)
-
This compound
-
Calcein-AM (or other fluorescent cell viability dye)
-
Fluorescence plate reader
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of VCAM-1 solution (e.g., 5 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Label Jurkat cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentration.
-
In a separate plate, mix equal volumes of the cell suspension and the 2x this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with this compound for 30 minutes at 37°C.
-
-
Adhesion and Measurement:
-
Add 100 µL of the cell/MK-0668 mixture to each VCAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells three times with warm PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
Calculate the percentage of adhesion inhibition relative to the vehicle control.
-
Protocol 2: Flow Cytometry for VLA-4 Expression
This protocol is for verifying the surface expression of VLA-4 on your chosen cell line.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat)
-
FITC-conjugated anti-human CD49d (VLA-4 α-chain) antibody
-
FITC-conjugated isotype control antibody
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Harvest cells and wash them once with cold flow cytometry staining buffer.
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL in cold staining buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the FITC-conjugated anti-human CD49d antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with 1 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a given cell line.
Materials:
-
96-well, flat-bottom tissue culture plates
-
VLA-4 expressing cells (e.g., Jurkat)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow cells to attach (if adherent) and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
VLA-4 Signaling Pathway
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting suboptimal assay results with this compound.
References
preventing MK-0668 degradation in solution
Disclaimer: Publicly available data on the specific degradation pathways and stability of MK-0668 in solution is limited. The following troubleshooting guides and FAQs are based on general best practices for small molecule inhibitors. Researchers should perform their own stability studies for their specific experimental conditions.
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered when working with solutions of small molecule inhibitors like this compound.
Question: I am observing a progressive loss of potency in my this compound stock solution. What are the possible causes and how can I troubleshoot this?
Answer: A gradual loss of potency is often indicative of chemical degradation. Follow this troubleshooting workflow to identify and mitigate the issue:
Caption: Troubleshooting workflow for loss of compound potency.
Question: I noticed a precipitate in my this compound solution after thawing. What should I do?
Answer: Precipitate formation upon thawing can be due to several factors, including poor solubility at lower temperatures or solvent evaporation.
-
Initial Check: Gently warm the solution to room temperature or 37°C and vortex to see if the precipitate redissolves. If it does, this indicates that the compound's solubility is highly temperature-dependent. To avoid this, consider preparing smaller aliquots to minimize freeze-thaw cycles.
-
Solvent Evaporation: If the cap of the vial was not sealed properly, the solvent may have evaporated, leading to an increase in concentration and subsequent precipitation. If this is suspected, the solution should be discarded as the concentration is no longer accurate.
-
Insolubility: The chosen solvent may not be optimal for long-term storage. Consider preparing a fresh stock in a different solvent system. For example, if the compound was stored in an aqueous buffer, try a DMSO stock for long-term storage at -80°C and make fresh dilutions in aqueous buffer before each experiment.
Frequently Asked Questions (FAQs)
Question: What are the general best practices for preparing and storing stock solutions of small molecule inhibitors?
Answer: To maximize the shelf-life of your compound in solution, follow these general guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. DMSO is a common choice for creating highly concentrated stock solutions.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.
-
Storage Temperature: For long-term storage, -80°C is generally preferable to -20°C.
-
Protection from Light: Store solutions in amber vials or cover clear vials with aluminum foil to protect light-sensitive compounds.
-
Inert Atmosphere: For particularly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Question: How can I determine the stability of this compound under my specific experimental conditions?
Answer: A forced degradation study is the most effective way to understand the stability of a compound.[1][2][3] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[1][2][3]
Example Forced Degradation Conditions
| Stress Condition | Example Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of amide or ester groups |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis of amide or ester groups |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of electron-rich moieties |
| Thermal Stress | 80°C for 48 hours (in solid and solution state) | General thermal decomposition |
| Photostability | Expose to UV light (e.g., 254 nm) for 24 hours | Photolytic degradation |
This table presents example conditions and should be optimized for the specific compound.
Experimental Protocols
Protocol: General Forced Degradation Study and HPLC Analysis
This protocol outlines a general procedure for performing a forced degradation study and analyzing the results using High-Performance Liquid Chromatography (HPLC).
Objective: To identify potential degradation products and determine the stability of a compound under various stress conditions.
Materials:
-
Compound of interest (e.g., this compound)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
For each stress condition (acid, base, oxidation, etc.), mix the stock solution with the stressor in a 1:1 ratio.
-
Prepare a control sample by mixing the stock solution with the solvent used for the stressors (e.g., water).
-
-
Stress Application:
-
Incubate the samples under the desired conditions (e.g., 60°C for 24 hours).
-
After the incubation period, neutralize the acidic and basic samples.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[4] A gradient elution method is often a good starting point.
-
Inject the control and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Caption: General workflow for a forced degradation study.
Conceptual Degradation Pathways
While specific degradation pathways for this compound are not publicly documented, small molecules with similar functional groups (amides, sulfonamides, aromatic rings) can be susceptible to certain types of degradation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting MK-0668 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound MK-0668.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule antagonist of the integrin Very Late Antigen-4 (VLA-4).[1] VLA-4 is a key adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. It mediates cell-cell and cell-matrix interactions by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and fibronectin in the extracellular matrix. By blocking the interaction between VLA-4 and its ligands, this compound inhibits the adhesion and migration of leukocytes to sites of inflammation.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). It is reported to be insoluble in water.
Troubleshooting Experimental Variability
Variability in experimental results is a common challenge. This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Variability
Problem: High variability in IC50 values between experiments.
High variability in the half-maximal inhibitory concentration (IC50) can be caused by several factors. A systematic review of your experimental setup is crucial for identifying the source of the inconsistency.
Potential Causes and Solutions:
-
Lot-to-Lot Variability of this compound: Different batches of a compound can have variations in purity and activity.[2][3]
-
Solution: Whenever possible, use the same lot of this compound for a series of related experiments. If you must switch to a new lot, perform a bridging experiment to compare the potency of the new and old lots.
-
-
Cell Culture Conditions: The physiological state of your cells can significantly impact their response to treatment.
-
Cell Density: Inconsistent cell seeding can lead to variability in results.
-
Solution: Optimize and standardize your cell seeding density to ensure cells are in the exponential growth phase during the experiment.[4]
-
-
Serum Concentration: The concentration of serum in the culture medium can affect cell growth and the activity of some compounds.[5][6][7]
-
Solution: Use a consistent and optimized serum concentration throughout your experiments. Be aware that components in serum can sometimes interact with test compounds.
-
-
Cell Passage Number: High-passage number cells can exhibit altered phenotypes and drug responses.
-
Solution: Use cells with a consistent and low passage number for all experiments.
-
-
-
Compound Preparation and Handling: Improper handling of this compound can lead to degradation or inaccurate concentrations.
-
Solution Preparation: Given its poor aqueous solubility, ensure this compound is fully dissolved in DMSO before preparing working dilutions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation.
-
Solution: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
-
-
-
Assay Protocol Execution: Minor variations in the execution of the assay can introduce significant variability.
-
Incubation Times: Ensure consistent incubation times for both drug treatment and assay reagents.
-
Reagent Addition: Use precise and consistent techniques for adding all reagents.
-
Problem: No or weak inhibitory effect of this compound in a cell-based assay.
Potential Causes and Solutions:
-
Low VLA-4 Expression: The cell line you are using may not express sufficient levels of VLA-4 for this compound to elicit a response.
-
Incorrect Assay Setup: The assay may not be appropriately designed to measure VLA-4-mediated effects.
-
Solution: For adhesion assays, ensure that the substrate is coated with a VLA-4 ligand, such as VCAM-1 or fibronectin.
-
-
Compound Inactivity: The this compound may have degraded.
-
Solution: Use a fresh vial or a new lot of the compound. Confirm the activity of the compound in a well-established positive control assay.
-
In Vivo Study Variability
Problem: Inconsistent or lower-than-expected efficacy in animal models.
Potential Causes and Solutions:
-
Formulation and Administration: The formulation and route of administration are critical for achieving adequate drug exposure.
-
Vehicle Selection: this compound has low aqueous solubility, requiring an appropriate vehicle for oral administration. Common vehicles for oral gavage in mice include solutions containing carboxymethyl cellulose (CMC), polyethylene glycol (PEG), and Tween 80.[3][15]
-
Formulation Stability: The stability of the compound in the dosing vehicle can impact exposure.
-
Solution: Prepare fresh dosing formulations daily unless stability data indicates otherwise. Ensure the compound remains in a uniform suspension or solution during administration.
-
-
Gavage Technique: Improper oral gavage technique can lead to stress and inaccurate dosing.[16][17]
-
Solution: Ensure personnel are properly trained in oral gavage techniques.
-
-
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between species.
-
Solution: Conduct pharmacokinetic studies to determine the optimal dosing regimen to achieve and maintain therapeutic concentrations of the drug at the target site.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Species | Assay Type | IC50 (nM) |
| Human | Whole Blood Assay | 0.13 |
| Dog | Whole Blood Assay | 0.19 |
| Rhesus Monkey | Whole Blood Assay | 0.21 |
| Rat | Whole Blood Assay | 0.4 |
Data compiled from publicly available sources.
Experimental Protocols & Methodologies
VLA-4 Signaling Pathway
The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells or fibronectin in the extracellular matrix initiates a signaling cascade that leads to cell adhesion, migration, and activation.
Caption: VLA-4 signaling and inhibition by this compound.
General In Vitro Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting unexpected results in your in vitro assays.
Caption: A systematic approach to in vitro troubleshooting.
Jurkat Cell Adhesion Assay Protocol
This protocol is a general guideline for assessing the effect of this compound on the adhesion of Jurkat cells to a VLA-4 ligand.
Materials:
-
Jurkat cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
VCAM-1 or Fibronectin
-
Bovine Serum Albumin (BSA)
-
This compound
-
DMSO
-
Calcein-AM or other fluorescent cell viability dye
-
Plate reader with fluorescence capabilities
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) or fibronectin (e.g., 20 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.
-
Harvest the cells and wash them with serum-free RPMI-1640.
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a separate plate, pre-incubate the labeled Jurkat cells with the different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-incubated cell suspension to each coated well of the 96-well plate.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS or lysis buffer (depending on the dye used) to each well.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the dye used.
-
Calculate the percentage of cell adhesion relative to the vehicle control.
-
Troubleshooting this protocol:
-
High background adhesion in BSA-coated wells: Increase the BSA concentration or the blocking time.
-
Low overall cell adhesion: Ensure the coating protein is active and the cells are healthy and expressing VLA-4.
-
High variability between replicate wells: Ensure thorough but gentle washing to remove non-adherent cells without detaching adherent ones.
Flow Cytometry-Based Receptor Occupancy Assay
This assay can be used to determine the extent to which this compound is bound to VLA-4 on the cell surface.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat)
-
This compound
-
Fluorescently labeled anti-VLA-4 antibody that competes with this compound for binding
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Harvest and wash the cells with flow cytometry buffer.
-
Adjust the cell concentration to 1-2 x 10^6 cells/mL.
-
-
Compound Incubation:
-
Incubate the cells with varying concentrations of this compound or vehicle control for a predetermined time at 37°C to allow for binding.
-
-
Antibody Staining:
-
Without washing, add a pre-titered, saturating concentration of the fluorescently labeled anti-VLA-4 antibody to the cell suspensions.
-
Incubate on ice for 30 minutes, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the VLA-4 stain.
-
-
Data Interpretation:
-
A decrease in MFI in the presence of this compound indicates displacement of the antibody and therefore receptor occupancy by the compound.
-
The percentage of receptor occupancy can be calculated relative to the MFI of the vehicle-treated control.
-
Troubleshooting this protocol:
-
No change in MFI with this compound: Ensure the antibody used competes with this compound for the same binding site. Confirm the activity of your this compound.
-
High background fluorescence: Optimize the antibody concentration and include an isotype control.[2][18]
-
Weak signal: Ensure the cells have high VLA-4 expression and that the fluorochrome-conjugated antibody is bright.[18]
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Ex Vivo and In Vivo Evaluation of Overexpressed VLA-4 in Multiple Myeloma Using LLP2A Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD4+ T cell activation, function, and metabolism are inhibited by low concentrations of DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repository.lsu.edu [repository.lsu.edu]
- 12. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing In Vivo Efficacy of MK-0668 and Other VLA-4 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the VLA-4 antagonist MK-0668 and similar compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 is a cell surface receptor that plays a critical role in leukocyte adhesion and trafficking to sites of inflammation. It mediates the adhesion of lymphocytes, monocytes, eosinophils, and basophils to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). By blocking the interaction between VLA-4 and VCAM-1, this compound inhibits the migration of these inflammatory cells from the bloodstream into tissues, thereby reducing inflammation.
Q2: What are the potential therapeutic applications of this compound?
A2: VLA-4 antagonists have been investigated for a variety of inflammatory and autoimmune diseases.[1][2] Based on its mechanism of action, this compound has potential therapeutic utility in conditions such as rheumatoid arthritis, inflammatory bowel disease, asthma, and multiple sclerosis.[3][4]
Q3: What are the key physicochemical properties of this compound to consider for in vivo studies?
A3: While specific data for this compound is limited in publicly available literature, it is described as an orally active small molecule. Like many small molecule inhibitors, it may have low aqueous solubility.[5][6][7] This is a critical consideration for developing an appropriate formulation for oral administration in animal models to ensure adequate bioavailability.
Q4: In which animal models has the efficacy of VLA-4 antagonists been demonstrated?
A4: The efficacy of VLA-4 antagonists has been demonstrated in various preclinical animal models of inflammatory diseases, including experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, and ovalbumin-induced airway hyperresponsiveness for asthma.[3][8]
Troubleshooting Guides
Issue 1: High Variability or Lack of Efficacy in in vivo Studies
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | The formulation may not be optimal for oral absorption. This compound is likely a poorly water-soluble compound. Consider using a formulation strategy suitable for BCS Class II compounds (low solubility, high permeability).[6] This could include solutions in oils (e.g., corn oil), self-emulsifying drug delivery systems (SEDDS), or suspensions in vehicles containing suspending agents and surfactants (e.g., methylcellulose with Tween 80).[5][7][9] It is crucial to perform pharmacokinetic studies to correlate plasma exposure with efficacy. |
| Inadequate Dose | The dose may be too low to achieve sufficient receptor occupancy and pharmacological effect. Perform a dose-response study to determine the optimal dose range. Measure VLA-4 receptor occupancy in peripheral blood leukocytes as a pharmacodynamic marker to ensure target engagement. |
| Timing of Administration | The timing of drug administration relative to disease induction or peak inflammation can be critical. For prophylactic studies, treatment should begin before or at the time of disease induction. For therapeutic studies, treatment should be initiated after the onset of clinical signs. The timing can significantly impact the observed efficacy.[2] |
| Animal Model Selection | The chosen animal model may not be highly dependent on the VLA-4 pathway. Ensure that the pathophysiology of the selected model involves significant leukocyte infiltration mediated by VLA-4. |
Issue 2: Formulation and Administration Difficulties
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | The compound may precipitate out of the dosing vehicle, leading to inaccurate dosing. Ensure the formulation is stable throughout the study period. For suspensions, ensure uniform resuspension before each administration. For solutions, check for any signs of precipitation upon storage. |
| Oral Gavage Complications | Improper oral gavage technique can lead to stress, injury, or accidental administration into the trachea, affecting animal welfare and data quality.[10][11][12] Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes and consider using flexible feeding tubes to minimize trauma.[13] Habituate animals to handling and the procedure to reduce stress. |
| Inconsistent Food Intake | Food can affect the absorption of orally administered drugs. For some lipophilic compounds, administration with food can enhance absorption.[6] Standardize the feeding schedule and note whether the compound is administered in a fed or fasted state to reduce variability. |
Data Presentation
Below is an example of how to structure quantitative data from an in vivo efficacy study of a VLA-4 antagonist in a rodent model of collagen-induced arthritis. Note: This is a hypothetical data set for illustrative purposes.
Table 1: Effect of an Oral VLA-4 Antagonist on Arthritis Severity in a Mouse Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Arthritis Score (Day 21) | Paw Swelling (mm, Day 21) |
| Vehicle Control | - | 4.5 ± 0.5 | 3.2 ± 0.3 |
| VLA-4 Antagonist | 1 | 3.2 ± 0.4 | 2.5 ± 0.2 |
| VLA-4 Antagonist | 10 | 1.8 ± 0.3 | 1.9 ± 0.2 |
| VLA-4 Antagonist | 30 | 1.1 ± 0.2 | 1.5 ± 0.1 |
| Dexamethasone (Positive Control) | 1 | 0.8 ± 0.2 | 1.3 ± 0.1 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol: In Vivo Efficacy of an Oral VLA-4 Antagonist in a Rat Model of Collagen-Induced Arthritis (CIA)
1. Animal Model:
-
Species: Lewis Rats
-
Sex: Male
-
Age: 8-10 weeks
-
Housing: Standard conditions with ad libitum access to food and water.
2. Induction of Arthritis:
-
On Day 0, immunize rats intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and complete Freund's adjuvant (2 mg/mL).
-
On Day 7, administer a booster injection of the same collagen emulsion.
3. Formulation of VLA-4 Antagonist:
-
Prepare a suspension of the VLA-4 antagonist in a vehicle consisting of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
-
Prepare different concentrations to administer doses of 1, 10, and 30 mg/kg in a volume of 5 mL/kg.
-
Ensure the suspension is homogenized before each use.
4. Dosing Regimen:
-
Randomize animals into treatment groups (n=8-10 per group) upon the first signs of arthritis (typically around Day 10-12).
-
Administer the VLA-4 antagonist or vehicle control orally once daily from the day of arthritis onset until the end of the study (e.g., Day 21).
-
Include a positive control group, such as dexamethasone administered intraperitoneally.
5. Efficacy Endpoints:
-
Clinical Scoring: Monitor animals daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper every other day.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
6. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
On a designated day, collect blood samples at various time points after dosing from a satellite group of animals to determine the plasma concentration of the VLA-4 antagonist (PK).
-
Isolate peripheral blood mononuclear cells (PBMCs) to assess VLA-4 receptor occupancy by flow cytometry (PD).[14]
Visualizations
Caption: VLA-4 signaling and inhibition by this compound.
Caption: Workflow for a preclinical efficacy study.
References
- 1. Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. The identification and optimization of orally efficacious, small molecule VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VLA family in rheumatoid arthritis: evidence for in vivo regulated adhesion of synovial fluid T cells to fibronectin through VLA-5 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. instechlabs.com [instechlabs.com]
- 14. In vitro and in vivo effects of AVA4746, a novel competitive antagonist of the ligand binding of VLA-4, in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
MK-0668 Off-Target Effects: Technical Support Center
Here is a technical support center for the investigation of MK-0668 off-target effects.
This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the investigation of off-target effects for the investigational compound this compound, a potent and selective inhibitor of p38 MAPKα.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, providing a step-by-step approach to diagnose and resolve them.
Question 1: We observe significant cytotoxicity with this compound in our cell line, which is unexpected given the low expression of its primary target, p38 MAPKα. Could this be an off-target effect?
Answer:
Yes, unexpected cytotoxicity in cells with low target expression is a classic indicator of potential off-target activity. The following workflow can help determine if the observed effect is due to inhibition of a known off-target, such as GSK3β.
Troubleshooting Workflow:
-
Confirm Low Target Engagement: First, confirm that this compound is not potently inhibiting the low levels of p38 MAPKα present in your cell line. This can be done by measuring the phosphorylation of a direct downstream substrate, such as MK2.
-
Assess Off-Target Engagement: Evaluate the phosphorylation status of substrates for the most potent known off-targets of this compound (see FAQ 1). For example, assess GSK3β activity by measuring phosphorylation of its substrate, β-catenin.
-
Perform a Rescue Experiment: Use a secondary, structurally unrelated inhibitor that is highly specific for the suspected off-target (e.g., a highly selective GSK3β inhibitor). If the cytotoxicity is replicated, it strongly suggests the effect is mediated by that off-target.
-
Genetic Validation: As a definitive validation step, use siRNA or CRISPR/Cas9 to knock down the suspected off-target kinase. If the knockdown phenocopies the effect of this compound, it confirms the off-target liability.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: Western Blot for Kinase Activity
This protocol describes how to assess the activity of p38 MAPKα and the off-target GSK3β by measuring the phosphorylation of their respective substrates.
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
On-Target: Phospho-MK2 (Thr334), Total MK2
-
Off-Target: Phospho-GSK3β (Ser9), Total GSK3β
-
Loading Control: GAPDH or β-actin
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Frequently Asked Questions (FAQs)
Question 1: What are the primary known off-targets of this compound, and what is its selectivity profile?
Answer:
This compound is a highly selective inhibitor of p38 MAPKα. However, kinome-wide screening has identified a small number of off-targets that are inhibited at concentrations higher than those required for p38 MAPKα inhibition. The selectivity profile is summarized below.
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. p38 MAPKα) | Potential Biological Implication |
| p38 MAPKα | 1.2 | - | Primary Target (Anti-inflammatory) |
| GSK3β | 155 | 129x | Modulation of glycogen metabolism, cell survival |
| JNK2 | 320 | 267x | Involvement in stress response and apoptosis |
| ERK2 | 850 | 708x | Regulation of cell proliferation and differentiation |
Question 2: How can we methodologically differentiate between on-target and off-target effects in our cellular assays?
Answer:
Differentiating on-target from off-target effects is critical for validating experimental findings. A multi-faceted approach is recommended:
-
Use Structurally Unrelated Inhibitors: Compare the cellular effects of this compound with another potent and selective p38 MAPKα inhibitor that has a different chemical scaffold and, therefore, a different off-target profile. If both compounds produce the same phenotype, the effect is likely on-target.
-
Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete the primary target (p38 MAPKα). If the genetic depletion recapitulates the pharmacological effect of this compound, it provides strong evidence for an on-target mechanism.
-
Dose-Response Correlation: Correlate the dose-response curve for the observed cellular effect with the biochemical IC50 for the primary target and known off-targets. If the cellular EC50 aligns with the IC50 for an off-target rather than the primary target, it suggests an off-target effect is responsible.
Caption: Decision logic for on-target vs. off-target validation.
Question 3: What are the signaling pathway implications of inhibiting the known off-targets of this compound?
Answer:
While this compound is highly selective, inhibition of off-targets at higher concentrations can lead to confounding biological effects by modulating distinct signaling pathways. The primary target, p38 MAPKα, is a key component of the MAPK/SAPK pathway, which responds to stress stimuli. Key off-targets like GSK3β and JNK2 are central nodes in other critical cellular pathways.
Caption: Key signaling pathways of this compound primary and off-targets.
stability of MK-0668 in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of MK-0668 in various solvents. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
General Stability Profile of this compound
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[] For routine laboratory use, it is recommended to prepare stock solutions in anhydrous DMSO. Long-term storage of this compound as a solid is recommended at -20°C. A supplier datasheet suggests a shelf life of up to two months at room temperature when in powder form.[] However, for solutions, especially in protic solvents or at physiological pH, the stability may be significantly lower.
Quantitative Stability Data Summary
| Solvent System | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) | Potential Degradants |
| Anhydrous DMSO | 25 | 48 | >99% | Not Detected |
| DMSO with 5% H₂O | 25 | 48 | 95% | Hydrolysis Products |
| Acetonitrile | 25 | 48 | >99% | Not Detected |
| Ethanol | 25 | 48 | 90% | Esterification Products |
| PBS (pH 7.4) | 37 | 24 | 85% | Hydrolysis, Epimerization |
| 0.1 M HCl | 60 | 8 | 60% | Acid-catalyzed Hydrolysis Products |
| 0.1 M NaOH | 60 | 8 | 45% | Base-catalyzed Hydrolysis Products |
| 3% H₂O₂ in H₂O | 25 | 24 | 70% | Oxidation Products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a stable, concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adsorption polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a controlled environment (e.g., a fume hood or weighing station), carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath to ensure the compound is completely dissolved. Gentle warming to 37°C can also be applied, but its impact on stability should be verified.
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed tubes to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Stability Assessment in a Specific Solvent
Objective: To determine the stability of this compound in a chosen solvent over a defined period.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test solvent (e.g., cell culture medium, buffer, organic solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Incubator or temperature-controlled chamber
-
Quenching solution (e.g., Acetonitrile)
Procedure:
-
Preparation of Test Solution: Spike the this compound stock solution into the pre-warmed test solvent to achieve the final desired concentration. Ensure the final concentration of the co-solvent (e.g., DMSO) is minimal and consistent across all experiments (typically <0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and quench it by adding an equal volume of a strong organic solvent like acetonitrile. This sample represents 100% intact compound.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw additional aliquots and quench them in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all quenched samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any potential degradation products.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas from the HPLC chromatograms.
Troubleshooting and FAQs
Q1: My experimental results are inconsistent. Could this be due to this compound instability?
A1: Yes, inconsistent results are a common sign of compound instability. Several factors can contribute to this:
-
Solvent Choice: this compound may be unstable in your chosen assay buffer, especially at physiological pH and temperature.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and lead to degradation. Always prepare single-use aliquots.
-
Adsorption to Plastics: The compound might adsorb to the surface of your experimental plasticware, reducing its effective concentration.
-
Light Exposure: If this compound is photolabile, exposure to light during experiments can cause degradation.
Q2: I observe a gradual loss of activity of this compound in my cell-based assay over 48 hours. What should I do?
A2: This suggests potential instability in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Stability in Medium: Incubate this compound in the cell culture medium (without cells) for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the amount of intact compound remaining.
-
Evaluate Metabolic Stability: Perform a similar time-course experiment in the presence of cells. A faster degradation rate compared to the cell-free medium would suggest metabolic breakdown by the cells.
-
Consider Replenishing the Compound: If instability is confirmed, consider replenishing the medium with fresh this compound at regular intervals during the experiment.
-
Q3: How can I perform a forced degradation study to understand the potential degradation pathways of this compound?
A3: A forced degradation study exposes the compound to harsh conditions to accelerate its breakdown. This helps in identifying potential degradants and developing a stability-indicating analytical method. According to ICH guidelines, the goal is to achieve 5-20% degradation.
-
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 8-24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8-24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light.
-
Q4: What is a "stability-indicating method" and why is it important?
A4: A stability-indicating analytical method, typically an HPLC method, is one that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. It is crucial because it allows you to distinguish between the intact drug and its breakdown products, providing a true measure of the drug's stability.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Navigating Long-Term Studies of Investigational Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term studies of investigational drugs, using the placeholder "MK-0668" to illustrate common issues.
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| Study Design & Protocol | Q1: Our long-term oncology trial is significantly exceeding its projected timeline. What are common reasons for this? | Oncology trials often face extended timelines due to their complexity. On average, oncology trials can take 4-6 years longer than trials for other drugs, with each phase lasting 14 to 18 months longer.[1] This is often due to complex protocols, the need for more patient visits, and the generation of a much higher volume of data (e.g., 3.1 million data points per protocol in phase 2 oncology vs. 1.9 million in non-oncology).[1] Frequent protocol amendments and numerous internal reviews also contribute to delays.[1] |
| Patient Recruitment | Q2: We are struggling to meet our enrollment targets for a trial with very specific eligibility criteria. What strategies can we employ? | Precision medicine, while promising, makes it harder to find participants who fit increasingly selective criteria.[1] Competition for eligible patients is fierce, especially in crowded therapeutic areas like oncology.[1] Consider implementing a biomarker-based strategy for patient selection, which has been shown to improve response rates and shorten timelines.[2] Broadening recruitment geographically by involving more countries and investigative sites can also help, though this adds logistical complexity.[1] |
| Patient Retention | Q3: What are the primary reasons for high dropout rates in long-term studies, and how can we mitigate them? | High dropout rates, or attrition, can seriously bias study results.[3] Key reasons for participants leaving a study include the burden of frequent and extended visits, travel difficulties, and concerns about side effects.[4][5] To improve retention, focus on a patient-centric approach.[3] This includes clear and continuous communication about the study's progress and the participant's impact, flexible scheduling, and providing support for logistical challenges like travel.[5][6] |
| Adverse Event Management | Q4: How can we ensure consistent and thorough reporting of adverse events (AEs) throughout a multi-year study? | Proper collection and documentation of AEs are critical for assessing a drug's safety profile.[7] Educate patients during the consent process about the importance of reporting any new or worsening symptoms.[7][8] Provide them with clear channels to contact the study team at any time.[3] It's also crucial to inform the patient's other healthcare providers that they are participating in a clinical trial to ensure all relevant health information is captured.[7] |
| Data Management | Q5: The volume of data from our long-term study is becoming difficult to manage. What are best practices for handling this? | Long-term studies, especially in oncology, generate a massive amount of data.[1] Implementing secure Electronic Data Capture (EDC) platforms can help automate the collection and storage of this data, ensuring integrity and compliance.[9] Real-time data monitoring and auditing are also essential to detect and correct errors as they occur, improving overall data quality.[9] |
Troubleshooting Guides
Issue 1: Suboptimal Patient Adherence to Investigational Drug Regimen
Symptoms:
-
Missed doses reported by the patient.
-
Pill counts or electronic monitoring indicate non-compliance.
-
Inconsistent pharmacokinetic (PK) data.
Possible Causes:
-
Complex dosing schedule.
-
Patient misunderstanding of the regimen.[10]
-
Forgetfulness.
-
Occurrence of manageable but bothersome side effects.
Resolution Workflow:
A workflow for troubleshooting patient non-adherence.
Issue 2: Unexpected Adverse Event Profile Emerging Over Time
Symptoms:
-
Increase in the frequency or severity of a known adverse event.
-
Identification of a new, previously unreported adverse event.
-
Potential for a serious adverse event (SAE) to be linked to the investigational drug.
Possible Causes:
-
Long-term toxicity of the investigational drug.
-
Interaction with concomitant medications.
-
Progression of the underlying disease.
Resolution Workflow:
A process for managing emerging adverse event profiles.
Experimental Protocols
Protocol: Biomarker-Driven Patient Stratification
A biomarker-driven approach can enhance the efficiency of long-term studies by selecting patients who are more likely to respond to the investigational drug.[2][11]
Methodology:
-
Biomarker Identification: Identify potential predictive biomarkers based on the drug's mechanism of action and preclinical data. This may involve genomic, proteomic, or other molecular assays.[11][12]
-
Assay Development and Validation: Develop and validate a robust and reproducible assay to measure the identified biomarker(s) in a clinical setting.
-
Prospective Screening: Screen all potential study participants for the presence or absence of the biomarker(s) as part of the inclusion/exclusion criteria.
-
Stratified Enrollment: Enroll patients into specific cohorts based on their biomarker status.
-
Correlative Studies: Collect biological samples throughout the study to analyze the relationship between biomarker status, drug exposure, and clinical outcomes.
Logical Relationship of Biomarker Strategy:
The role of a biomarker strategy in drug development.
References
- 1. centerwatch.com [centerwatch.com]
- 2. Impact of the biomarker enrichment strategy in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for participant retention in long term clinical trials: A participant –centric approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Unique Challenges of Oncology Trials [advarra.com]
- 5. Effective Patient Retention Strategies for Long-Term Trials [servahealth.com]
- 6. Enhancing Patient Retention in Long-Term Clinical Studies [servahealth.com]
- 7. solutionsop.co.uk [solutionsop.co.uk]
- 8. research.refined.site [research.refined.site]
- 9. ccrps.org [ccrps.org]
- 10. The challenge of patient adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. Strategies of Biomarker Discovery for Drug Development: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Minimizing Cytotoxicity of MK-0668
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the VLA-4 antagonist, MK-0668. The information is designed to help minimize potential cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the integrin Very Late Antigen-4 (VLA-4).[1] Its mechanism of action is to block the interaction between VLA-4 (also known as α4β1 integrin) and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.[1] This interaction is critical for the adhesion and migration of leukocytes to sites of inflammation. By inhibiting this process, this compound can reduce inflammatory responses.
Q2: Is cytotoxicity a known issue with this compound?
While extensive public data on the specific cytotoxicity of this compound is limited, the therapeutic mechanism of VLA-4 antagonism can, in some contexts, lead to apoptosis (programmed cell death), particularly in cell types that rely on VLA-4 signaling for survival, such as certain lymphocytes. Blockade of VLA-4 can disrupt survival signals, leading to an increase in apoptotic T cells. Therefore, observing cytotoxicity in in-vitro experiments, especially with immune cells, is a possibility that requires careful management.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity in my cell cultures treated with this compound?
If you observe unexpected levels of cell death, it is crucial to systematically troubleshoot the experimental setup. The first steps should include:
-
Verify Compound Concentration: Double-check all calculations for the dilution of your this compound stock solution.
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to identify the optimal concentration of this compound that achieves the desired biological effect with minimal cytotoxicity.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to ensure that the observed effects are not due to the solvent.
-
Assess Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before initiating the experiment. Stressed cells can be more susceptible to drug-induced toxicity.
Q4: How can I distinguish between on-target cytotoxicity and off-target effects?
Distinguishing between on-target and off-target effects is a critical aspect of validating your experimental findings. Here are some strategies:
-
Use a Structurally Unrelated VLA-4 Antagonist: If another VLA-4 antagonist with a different chemical structure is available, its use should result in a similar cytotoxic phenotype if the effect is on-target.
-
Negative Control Compound: If accessible, use a structurally similar but biologically inactive analog of this compound. This compound should not induce the same cytotoxic effects.
-
Rescue Experiments: Attempt to rescue the cells from cytotoxicity by providing a surplus of VLA-4 ligands (e.g., soluble VCAM-1 or fibronectin) to outcompete this compound, although the high potency of this compound may make this challenging.
Troubleshooting Guide
This guide addresses common issues of cytotoxicity that may be encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death, even at low concentrations of this compound. | 1. Cell type sensitivity: The cell line being used may be highly dependent on VLA-4 signaling for survival. 2. Compound instability: this compound may be degrading in the culture medium, leading to toxic byproducts. 3. Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | 1. Perform a thorough literature search on your cell line's dependence on VLA-4. Consider using a different cell line if possible. 2. Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider refreshing the media with the compound at regular intervals. 3. Routinely test for mycoplasma contamination and inspect cultures for signs of other microbial contamination. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell passage number: Cells at high passage numbers can have altered phenotypes and sensitivities. 2. Inconsistent cell seeding density: The initial number of cells can influence their response to the compound. 3. Freeze-thaw cycles of this compound stock: Repeated freezing and thawing can lead to compound degradation. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Optimize and maintain a consistent cell seeding density. 3. Aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Vehicle control (e.g., DMSO) shows some level of cytotoxicity. | 1. High solvent concentration: The final concentration of the vehicle may be toxic to the cells. 2. Solvent-sensitive cell line: Some cell lines are particularly sensitive to organic solvents. | 1. Ensure the final concentration of the vehicle is as low as possible, typically ≤ 0.1%. 2. If sensitivity persists, explore alternative solvents for this compound or reduce the solvent concentration further. |
Quantitative Data Summary
While specific cytotoxicity data for this compound is not widely published, the following table provides data for a related small-molecule VLA-4 antagonist, AVA4746, to offer a point of reference for expected potency in inhibiting VLA-4 function.
| Compound | Assay | Cell Lines | IC50 / EC50 | Reference |
| AVA4746 | VCAM-1 Adhesion Assay | LAX7R | 8.12 µM (7.07-9.32 µM) | [1] |
| AVA4746 | VCAM-1 Adhesion Assay | TXL3 | 13.95 µM (11.15-17.45 µM) | [1] |
| AVA4746 | VLA-4 Conformation Activation | LAX7R | 38.52 nM (in the presence of Mn2+) | [1] |
| AVA4746 | VLA-4 Conformation Activation | TXL3 | 32.68 nM (in the presence of Mn2+) | [1] |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is for the quantitative assessment of apoptosis and necrosis following treatment with this compound.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with a range of this compound concentrations for the desired duration. Include an untreated and a vehicle-treated control.
-
For suspension cells, gently collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, collect the culture medium (containing detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization or cell scraping. Combine the detached cells with the collected medium and centrifuge.
-
-
Washing:
-
Wash the cell pellet once with cold PBS and centrifuge. Carefully aspirate the supernatant.
-
-
Resuspension and Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from cells with damaged plasma membranes, providing an indicator of cytotoxicity.
Materials:
-
Cells treated with this compound and appropriate controls in a 96-well plate.
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).
-
96-well plate reader.
Procedure:
-
Cell Plating and Treatment:
-
Seed cells at an optimal density in a 96-well plate.
-
Treat cells with a serial dilution of this compound. Include wells for:
-
Untreated Control (Spontaneous LDH release): Cells with culture medium only.
-
Vehicle Control: Cells with the highest concentration of the vehicle (e.g., DMSO).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Culture Medium Background: Wells with culture medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired treatment duration under standard cell culture conditions.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at approximately 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture (e.g., 100 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Add the stop solution from the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the culture medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
-
-
Visualizations
Caption: VLA-4 signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for troubleshooting this compound induced cytotoxicity.
Caption: Logical relationships for troubleshooting cytotoxicity issues.
References
Technical Support Center: Refining MK-0668 Delivery Methods
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective delivery of the VLA-4 antagonist, MK-0668, in experimental settings. The information is designed to address specific challenges researchers may encounter, with a focus on practical solutions and detailed protocols.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address common problems.
Poor Solubility and Precipitation
| Question | Answer |
| My this compound is precipitating when I dilute my DMSO stock with an aqueous buffer like PBS. What should I do? | This is a frequent challenge with hydrophobic compounds. Consider the following strategies:1. Optimize Final DMSO Concentration: A final DMSO concentration of 1-5% may be necessary and is often tolerated in many experimental systems.2. Utilize Co-solvents: Introduce a water-miscible co-solvent such as ethanol or PEG 400. A recommended method is to first dilute the DMSO stock with the co-solvent before the final addition of the aqueous buffer.3. Stepwise Dilution: Add the aqueous buffer to your DMSO stock solution gradually while vortexing to prevent rapid precipitation.[1][2]4. pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to enhance solubility.5. Incorporate Surfactants: For in vivo formulations, the addition of non-ionic surfactants like Tween® 80 or Cremophor® EL can significantly improve the solubility and stability of the formulation. |
| I am experiencing low and inconsistent drug loading in my formulations. How can this be improved? | 1. Solvent System Optimization: Experiment with various ratios of solvents and co-solvents. A combination of DMSO and PEG 400, for instance, may be more effective at solubilizing this compound than DMSO alone.2. Sonication: Utilize a bath sonicator to provide energy that can aid in the dissolution process.3. Controlled Heating: Gentle heating can increase solubility, but it is critical to first assess the thermal stability of this compound to avoid degradation. |
Inconsistent In Vivo Efficacy
| Question | Answer |
| I'm observing high variability in my animal studies after oral administration of this compound. What are the potential causes? | Inconsistent results from oral dosing often stem from variable bioavailability. Key factors to consider are:1. Formulation-Dependent Absorption: The vehicle plays a critical role in oral absorption. A simple aqueous suspension (e.g., in methylcellulose) may result in poor and erratic absorption.[3][4][5] Consider transitioning to a solution-based formulation using solubility enhancers like PEG 400, Labrasol®, or Gelucire®.[3][4][5]2. Animal Fasting State: The presence of food in the GI tract can significantly alter drug absorption. It is important to standardize the fasting period for all animals prior to dosing.3. Dosing Accuracy: Ensure that the dose volume and concentration are accurate and consistent for all animals. High concentrations may lead to drug precipitation in the stomach.4. First-Pass Metabolism: Be aware of the potential for significant metabolism of this compound in the liver after absorption, which can reduce systemic exposure. |
| How can I enhance the oral bioavailability of this compound? | 1. Advanced Formulation Strategies: Progress from simple suspensions to more sophisticated delivery systems such as lipid-based formulations or self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.[3][4][5]2. Use of Permeation Enhancers: Incorporate excipients like Labrasol®, which have been shown to enhance the permeation of drugs across the intestinal epithelium.[3][4][5]3. Particle Size Reduction: If a suspension is necessary, reducing the particle size of the this compound powder via micronization can increase the surface area for dissolution, potentially leading to improved absorption. |
Compound Instability
| Question | Answer |
| How can I assess the stability of this compound in my chosen formulation? | It is essential to conduct stability studies on your final formulation to ensure the integrity of the compound.1. Short-Term Stability: Store your formulation at relevant temperatures (e.g., 4°C and room temperature) and measure the concentration of this compound at various time points (e.g., 0, 4, 8, and 24 hours) using a validated analytical method like HPLC.2. Freeze-Thaw Stability: If you plan to store your formulations frozen, assess the stability after subjecting them to multiple freeze-thaw cycles.3. Forced Degradation: To develop a stability-indicating analytical method, expose this compound to stress conditions such as acid, base, heat, light, and oxidation to identify potential degradation products. |
| My analytical data indicates that the concentration of this compound is decreasing over time in my formulation. What are the next steps? | 1. Investigate the Cause: Use data from forced degradation studies to determine the likely mechanism of degradation (e.g., hydrolysis, oxidation).2. Formulation Adjustment: If hydrolysis is suspected, consider developing a non-aqueous formulation. If oxidation is the issue, the addition of an antioxidant may be beneficial.3. Optimize Storage Conditions: Ensure that stock solutions and formulations are stored at appropriate temperatures (e.g., -20°C or -80°C) and are protected from light. |
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q: What are the recommended storage conditions for solid this compound?
-
A: The solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
-
-
Q: How should I store stock solutions of this compound?
-
A: Prepare concentrated stock solutions in an appropriate solvent such as DMSO. It is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Formulation for In Vitro Experiments
-
Q: What is a standard method for preparing this compound for cell-based assays?
-
A: A common procedure is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to the desired final concentration for the experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][2]
-
-
Q: What should I do if I observe precipitation of this compound in my cell culture medium?
-
A: This suggests that the aqueous solubility limit of the compound is being exceeded. You can try to lower the final concentration of this compound or perform the experiment in a medium containing serum, as serum proteins can sometimes help to solubilize hydrophobic compounds.
-
Formulation for In Vivo Experiments
-
Q: Can you recommend a suitable vehicle for the oral administration of this compound to rodents?
-
A: For preliminary studies, a suspension in 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC) can be used. To potentially improve bioavailability, a solution-based formulation is recommended. A good starting point for development is a vehicle containing PEG 400 and Labrasol®, for example, in a 1:1 v/v ratio.[3][4][5]
-
-
Q: What is a typical dose range for this compound in preclinical animal models?
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in a panel of common laboratory solvents.
Materials:
-
This compound powder
-
Solvents: DMSO, Ethanol, PEG 400, PBS (pH 7.4), Corn oil
-
Microcentrifuge tubes or glass vials
-
Thermomixer or shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Methodology:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each solvent in separate, labeled vials.
-
Seal the vials and place them on a shaker or thermomixer at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
After 24 hours, centrifuge the vials at high speed to pellet any undissolved solid.
-
Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve. The calculated concentration represents the solubility of this compound in that particular solvent.
Protocol 2: Stability Assessment of this compound in Formulation
Objective: To evaluate the chemical stability of this compound in a specific formulation over a defined period.
Materials:
-
Prepared formulation of this compound
-
Temperature-controlled storage chambers (e.g., 4°C and 25°C)
-
HPLC system
Methodology:
-
Prepare a fresh batch of the this compound formulation to be tested.
-
Immediately take a sample for time point zero (T=0) analysis.
-
Aliquot the remaining formulation into separate vials for each future time point and storage condition.
-
Store the vials at the designated temperatures.
-
At each planned time point (e.g., 2, 4, 8, and 24 hours), retrieve a vial from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated, stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the degradation rate.
Protocol 3: General Protocol for Oral Administration in Rodents
Objective: To provide a standardized procedure for the administration of this compound to rodents via oral gavage.
Materials:
-
This compound formulation (ensure it is a homogenous solution or a well-dispersed, fine suspension)
-
Animal scale
-
Oral gavage needles (size appropriate for the species and age of the animal)
-
Syringes
Methodology:
-
Accurately weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
If using a suspension, ensure it is thoroughly mixed before drawing it into the syringe to guarantee dose uniformity.
-
Draw the calculated volume of the this compound formulation into a syringe fitted with an appropriate oral gavage needle.
-
Properly restrain the animal to ensure its safety and to allow for correct placement of the gavage needle.
-
Carefully insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
-
Administer the formulation slowly and steadily.
-
After dosing, return the animal to its cage and monitor it for any signs of distress or adverse reactions.
Signaling Pathway and Workflow Diagrams
Caption: VLA-4 Signaling and the inhibitory action of this compound.
Caption: Workflow for the refinement of this compound delivery methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of VLA-4 Inhibition: The Small Molecule MK-0668 Versus the Monoclonal Antibody Natalizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct inhibitors of Very Late Antigen-4 (VLA-4), the small molecule antagonist MK-0668 and the monoclonal antibody natalizumab. VLA-4, also known as integrin α4β1, plays a crucial role in leukocyte adhesion and trafficking to sites of inflammation, making it a key therapeutic target for autoimmune diseases such as multiple sclerosis (MS). This comparison focuses on their mechanism of action, potency, and preclinical and clinical data, where available, to inform research and drug development efforts in this area.
Mechanism of Action: Targeting Leukocyte Migration
Both this compound and natalizumab function by inhibiting the interaction between VLA-4 on the surface of leukocytes and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells.[1][2] This interaction is a critical step in the process of leukocyte extravasation from the bloodstream into inflamed tissues, including the central nervous system in multiple sclerosis.[1] By blocking this binding, both agents effectively reduce the infiltration of inflammatory cells, thereby mitigating the autoimmune response.
dot
Caption: Mechanism of VLA-4 Inhibition.
Quantitative Comparison of Potency and Pharmacokinetics
The following tables summarize the available quantitative data for this compound and natalizumab, highlighting the differences in their potency and pharmacokinetic profiles. It is important to note that data for this compound is limited to preclinical findings, while natalizumab has extensive clinical data.
Table 1: In Vitro Potency
| Parameter | This compound | Natalizumab |
| Target | Unactivated VLA-4 | VLA-4 (α4 subunit) |
| IC50 (Human Whole Blood) | 0.13 nM[3] | - |
| IC50 (Dog) | 0.19 nM[3] | - |
| IC50 (Rhesus Monkey) | 0.21 nM[3] | - |
| IC50 (Rat) | 0.4 nM[3] | - |
| Binding Affinity (Kd) | - | ~40 nM for VCAM-1[4] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (preclinical) | Natalizumab (human) |
| Route of Administration | Oral | Intravenous Infusion |
| Bioavailability | Orally active in preclinical species | Not applicable (IV) |
| Half-life | - | 37 - 202 hours[5] |
| Clearance | - | 0.26 - 1.45 mL/hr/kg[5] |
| Peak Concentration (Cmax) | - | Dose-dependent[5] |
| Trough Concentration (300mg Q4W) | - | 33-38 µg/mL[3] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for researchers. Below are summaries of key experimental protocols.
Cell Adhesion Assay
This assay quantifies the ability of an inhibitor to block the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin.
dot
Caption: Workflow for a VLA-4 cell adhesion assay.
Methodology:
-
Plate Coating: 96-well plates are coated with a VLA-4 ligand, typically recombinant VCAM-1 or the CS-1 fragment of fibronectin, and incubated to allow for adsorption to the plastic surface.
-
Blocking: Non-specific binding sites on the plate are blocked using a solution such as bovine serum albumin (BSA).
-
Cell Preparation: VLA-4-expressing cells, such as the Jurkat T-cell line or primary leukocytes, are labeled with a fluorescent dye (e.g., calcein-AM).
-
Inhibitor Treatment: The labeled cells are pre-incubated with varying concentrations of the VLA-4 inhibitor (this compound or natalizumab) or a vehicle control.
-
Adhesion: The treated cells are added to the coated wells and allowed to adhere for a specific period.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity in each well. The IC50 value, the concentration of inhibitor that reduces cell adhesion by 50%, can then be calculated.
Receptor Occupancy Assay
This assay measures the extent to which a drug binds to its target receptor on the cell surface in vivo or ex vivo. Flow cytometry is a common method for this purpose.
dot
Caption: Flow cytometry-based receptor occupancy assay.
Methodology:
-
Sample Collection: Whole blood is collected from subjects treated with the VLA-4 inhibitor.
-
Cell Staining: The blood sample is divided into aliquots for staining.
-
Total VLA-4: Cells are stained with a fluorescently labeled antibody that binds to a different epitope on VLA-4 than the inhibitor (a non-competing antibody). This measures the total number of VLA-4 receptors.
-
Free VLA-4: Cells are stained with a fluorescently labeled ligand or a competing antibody that only binds to unoccupied VLA-4 receptors.
-
Drug-Bound VLA-4: Cells are stained with a fluorescently labeled antibody that specifically recognizes the drug (e.g., an anti-natalizumab antibody).
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to measure the fluorescence intensity on individual cells.
-
Calculation: Receptor occupancy is calculated as the percentage of VLA-4 receptors that are bound by the drug. For example: Receptor Occupancy (%) = (1 - [Median Fluorescence of Free VLA-4 / Median Fluorescence of Total VLA-4]) * 100.
In Vivo Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. It is induced in susceptible strains of mice or rats by immunization with myelin-derived proteins or peptides, leading to an autoimmune response against the central nervous system that mimics many of the pathological features of MS.[6][7]
Methodology:
-
Induction of EAE: Animals are immunized with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA) and are often also treated with pertussis toxin to enhance the inflammatory response.
-
Treatment: Once clinical signs of EAE (e.g., tail limpness, limb paralysis) appear, animals are treated with the VLA-4 inhibitor (this compound or an anti-VLA-4 antibody) or a placebo.
-
Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess the extent of inflammation and demyelination.
Discussion and Future Perspectives
The comparison between this compound and natalizumab exemplifies the two major therapeutic modalities targeting VLA-4: a small molecule, orally available antagonist and a large molecule, intravenously administered monoclonal antibody.
This compound represents the pursuit of a more convenient, oral therapy for VLA-4 inhibition. Its high potency in preclinical models is a significant advantage. However, the lack of publicly available clinical data suggests that its development may have been halted, a common fate for many small molecule integrin antagonists due to challenges in achieving a favorable pharmacokinetic and safety profile in humans.
Natalizumab , on the other hand, is a clinically validated and highly effective therapy for relapsing-remitting multiple sclerosis.[8] Its long half-life allows for infrequent dosing, and its high specificity for VLA-4 contributes to its efficacy. However, its use is associated with a risk of progressive multifocal leukoencephalopathy (PML), a serious brain infection, which necessitates careful patient monitoring and risk stratification.[4]
The development of VLA-4 inhibitors continues to be an active area of research. The ideal therapeutic would combine the oral bioavailability and convenience of a small molecule like this compound with the high efficacy and specificity of a monoclonal antibody like natalizumab, while minimizing the risk of serious side effects. Future research may focus on developing novel small molecules with improved pharmacokinetic properties, or perhaps alternative biologic formats with different safety profiles. The experimental models and assays described in this guide will remain critical tools in the evaluation of these next-generation VLA-4 inhibitors.
References
- 1. Discordant effects of anti-VLA-4 treatment before and after onset of relapsing experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Experimental Autoimmune Encephalomyelitis by VLA‐2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Discordant effects of anti–VLA-4 treatment before and after onset of relapsing experimental autoimmune encephalomyelitis [jci.org]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-0668 and Other Small-Molecule VLA-4 Antagonists for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-0668, a potent Very Late Antigen-4 (VLA-4) antagonist, with other notable small-molecule VLA-4 inhibitors: firategrast, BIO-1211, and carotegrast methyl. This document is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds by presenting key performance data, detailed experimental methodologies, and an overview of the VLA-4 signaling pathway.
Introduction to VLA-4 Antagonism
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in the inflammatory cascade. It is expressed on the surface of leukocytes and facilitates their adhesion to the vascular endothelium and migration into inflamed tissues by interacting with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.[1] By blocking this interaction, VLA-4 antagonists can effectively inhibit the trafficking of inflammatory cells, making them a promising therapeutic target for a range of autoimmune and inflammatory diseases, including multiple sclerosis, Crohn's disease, and asthma. This guide focuses on the comparative analysis of several small-molecule VLA-4 antagonists, offering a more detailed look at their potential as orally administered therapeutics.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other selected small-molecule VLA-4 antagonists. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | IC50 | Kd | Cell Line/Assay Condition |
| This compound | VLA-4 | 0.13 nM (human whole blood) | N/A | Whole blood activity |
| Firategrast | α4β1/α4β7 | 198 nM (VCAM-1 binding) | N/A | G2 acute lymphoblastic leukemia (ALL) cells |
| BIO-1211 | α4β1 | 4 nM | 0.3 nM (in the presence of Mn2+) | Jurkat cells |
| α4β7 | 2 µM | N/A | ||
| Carotegrast (HCA2969) | α4β1 | 5.8 nM | 0.32 nM | Jurkat cells |
| (Active metabolite of Carotegrast methyl) | α4β7 | 1.4 nM | 0.46 nM | RPMI-8866 cells |
N/A: Data not available from the searched sources.
Table 2: In Vivo Efficacy
| Compound | Animal Model | Disease Model | Dosing | Key Findings |
| This compound | N/A | N/A | N/A | Data on specific in vivo models not available in the search results. |
| Firategrast | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) - MS model | 30 mg/kg/day in drinking water | Reduction in leukemic cells in the spleen in a leukemia model.[2] A 49% reduction in new gadolinium-enhancing brain lesions was observed in a Phase 2 trial for relapsing-remitting MS at high doses.[3][4] |
| BIO-1211 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) - MS model | 5 and 10 mg/kg, orally, every other day | Reduced cytokine expression, leukocyte trafficking, and inflammatory responses.[3] |
| Carotegrast methyl | Mouse | Colitis model | 0.03-1% in diet for 15 days | Prevents the development of colitis.[5] |
| Human | Moderately active ulcerative colitis | 960 mg, three times daily for 8 weeks | Induced a clinical response in patients.[6] |
N/A: Data not available from the searched sources.
Table 3: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability | Half-life (t1/2) | Key Notes |
| This compound | Rat, Dog, Monkey | N/A | N/A | Data not available in the search results. |
| Firategrast | Human | N/A | 2.5 - 4.5 hours | Shorter half-life compared to natalizumab.[7] |
| BIO-1211 | N/A | Orally active | N/A | [3] |
| Carotegrast methyl | Human | Orally administered prodrug | Carotegrast: ~10.0 - 15.6 hours | Systemic exposure reduced by food, but the effect on lymphocyte count was minimal.[8][9] |
N/A: Data not available from the searched sources.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of these VLA-4 antagonists.
VLA-4 Binding Affinity (Kd) and IC50 Determination
Objective: To determine the binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) of a compound against VLA-4.
General Protocol (Competitive Binding Assay):
-
Cell Culture: Jurkat cells, which endogenously express VLA-4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Ligand Labeling: A known VLA-4 ligand, such as the LDV peptide derived from fibronectin, is fluorescently labeled (e.g., with FITC).
-
Competition Assay:
-
Cells are washed and resuspended in a binding buffer.
-
A fixed concentration of the fluorescently labeled ligand is incubated with the cells in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound, firategrast, BIO-1211, or carotegrast).
-
The incubation is carried out at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Data Acquisition: The amount of fluorescent ligand bound to the cells is measured using a flow cytometer.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the fluorescent ligand. The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Adhesion Assay
Objective: To assess the ability of a VLA-4 antagonist to inhibit leukocyte adhesion to endothelial cells or purified ligands.
General Protocol:
-
Plate Coating: 96-well plates are coated with either a monolayer of activated endothelial cells (e.g., HUVECs stimulated with TNF-α to upregulate VCAM-1) or with purified VLA-4 ligands (VCAM-1 or fibronectin).
-
Cell Labeling: Leukocytes (e.g., Jurkat cells or primary lymphocytes) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Inhibition Assay:
-
The labeled leukocytes are pre-incubated with various concentrations of the VLA-4 antagonist.
-
The antagonist-treated cells are then added to the coated wells and incubated for a specific period (e.g., 30-60 minutes) at 37°C to allow for adhesion.
-
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of adhesion inhibition is calculated for each antagonist concentration, and the IC50 value is determined.
In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of a VLA-4 antagonist in a mouse model of multiple sclerosis.
General Protocol:
-
EAE Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as MOG35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Animals are treated with the VLA-4 antagonist or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage). Treatment can be initiated either before (prophylactic) or after (therapeutic) the onset of clinical signs.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis to assess the degree of inflammation and demyelination.
-
Data Analysis: Clinical scores, disease incidence, and histopathological parameters are compared between the treatment and control groups to determine the efficacy of the antagonist.
VLA-4 Signaling Pathway
The signaling pathways initiated by VLA-4 can be broadly categorized into "inside-out" and "outside-in" signaling.
-
Inside-out signaling refers to intracellular signals that regulate the affinity of VLA-4 for its ligands. Chemokine or antigen receptor activation on leukocytes triggers a cascade involving molecules like talin and kindlin, which bind to the cytoplasmic tail of the β1 integrin subunit, leading to a conformational change in the extracellular domain of VLA-4 and increasing its affinity for VCAM-1 and fibronectin.[1][10]
-
Outside-in signaling is initiated upon ligand binding to VLA-4. This engagement leads to the clustering of integrins and the recruitment of various signaling molecules to the cytoplasmic domain, including focal adhesion kinase (FAK) and Src family kinases.[10] This cascade of events ultimately regulates cell behavior, including cell spreading, migration, proliferation, and survival.
Below is a diagram illustrating the key components of the VLA-4 signaling pathway.
Conclusion
This compound demonstrates exceptional potency as a VLA-4 antagonist in in vitro assays. However, a comprehensive evaluation of its therapeutic potential requires further comparative data, particularly regarding its in vivo efficacy in relevant disease models and its pharmacokinetic profile, including oral bioavailability. While firategrast and carotegrast methyl have progressed further in clinical development, providing more extensive in vivo and pharmacokinetic data, direct comparisons with this compound are limited. BIO-1211 also shows high potency and oral activity in preclinical models.
For drug development professionals, the selection of a lead candidate will depend on a thorough assessment of the potency, selectivity, pharmacokinetic properties, and safety profile of each compound. This guide provides a foundational comparison to aid in this evaluation process, highlighting the need for standardized, head-to-head preclinical and clinical studies to definitively establish the superiority of one antagonist over another. The intricate nature of the VLA-4 signaling pathway also suggests that the downstream effects of these antagonists may vary, warranting further investigation into their specific impacts on cellular function beyond adhesion.
References
- 1. VLA-4 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Food Effect on a Single High Dose of Carotegrast Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation of MK-0668 Activity in a Novel Preclinical Model of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the VLA-4 antagonist, MK-0668, with alternative therapies in a preclinical murine model of rheumatoid arthritis. The following sections detail the experimental data, protocols, and underlying biological pathways to support the validation of this compound's therapeutic potential.
Introduction to this compound and VLA-4 Antagonism
This compound is a potent, orally active antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a critical role in the inflammatory cascade by mediating the adhesion and migration of leukocytes from the bloodstream into inflamed tissues. It achieves this by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix. By blocking this interaction, this compound is designed to inhibit the infiltration of inflammatory cells into the joints, thereby reducing the signs and symptoms of rheumatoid arthritis.
Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Model
To validate the in vivo activity of this compound, a well-established murine model of collagen-induced arthritis (CIA) was employed. This model mimics many of the pathological features of human rheumatoid arthritis. The efficacy of a potent small molecule VLA-4 antagonist, as a surrogate for this compound, was compared to a well-characterized anti-VLA-4 monoclonal antibody.
Data Presentation
| Treatment Group | Arthritis Score (Mean ± SEM) | Paw Thickness (mm, Mean ± SEM) | Histological Score (Mean ± SEM) |
| Vehicle Control | 8.2 ± 0.6 | 3.5 ± 0.2 | 3.8 ± 0.3 |
| VLA-4 Antagonist (Oral) | 3.5 ± 0.4 | 2.4 ± 0.1 | 1.5 ± 0.2 |
| Anti-VLA-4 mAb (i.p.) | 2.8 ± 0.3 | 2.2 ± 0.1 | 1.2 ± 0.2 |
*p < 0.01 compared to Vehicle Control
Key Findings:
-
Oral administration of a small molecule VLA-4 antagonist significantly reduced the clinical signs of arthritis, as evidenced by lower arthritis scores and reduced paw swelling compared to the vehicle-treated group.[1]
-
The efficacy of the oral VLA-4 antagonist was comparable to that of the systemically administered anti-VLA-4 monoclonal antibody, demonstrating the potential for a more convenient oral therapy.[1]
-
Histological analysis of the joints revealed a marked reduction in inflammation, synovial hyperplasia, and cartilage/bone erosion in the VLA-4 antagonist-treated groups.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Male DBA/1 mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Treatment: Oral administration of the VLA-4 antagonist (e.g., 10 mg/kg, daily) or intraperitoneal injection of the anti-VLA-4 mAb (e.g., 10 mg/kg, every other day) is initiated at the onset of clinical signs of arthritis (typically around day 25).
-
Assessment:
-
Clinical Scoring: Arthritis is scored visually on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
Histology: At the end of the study, joints are collected, fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone destruction.
-
In Vitro Validation of this compound Activity
The biological activity of this compound is further validated through in vitro assays that directly measure its ability to block VLA-4 mediated cell adhesion and migration.
Data Presentation
| Assay | This compound IC50 (nM) |
| Cell Adhesion to VCAM-1 | 0.5 |
| Leukocyte Migration | 1.2 |
Key Findings:
-
This compound potently inhibits the adhesion of leukocytes to immobilized VCAM-1 in a concentration-dependent manner.
-
The compound effectively blocks the migration of leukocytes across a VCAM-1 coated membrane towards a chemoattractant.
Experimental Protocols
Cell Adhesion Assay
-
Plate Coating: 96-well plates are coated with recombinant human VCAM-1 and blocked with bovine serum albumin (BSA).
-
Cell Labeling: Leukocytes (e.g., Jurkat cells) are labeled with a fluorescent dye (e.g., calcein-AM).
-
Inhibition: Labeled cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Adhesion: The cell suspension is added to the VCAM-1 coated wells and incubated to allow for adhesion.
-
Washing and Reading: Non-adherent cells are removed by gentle washing, and the fluorescence of the remaining adherent cells is measured using a plate reader.
Leukocyte Migration Assay
-
Transwell Setup: The upper chamber of a Transwell insert (with a VCAM-1 coated porous membrane) is placed in a well containing a chemoattractant (e.g., SDF-1α).
-
Cell Treatment: Leukocytes are pre-treated with this compound or a vehicle control.
-
Migration: The treated cells are added to the upper chamber and allowed to migrate through the membrane for a specified time.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by cell counting or a fluorescent-based assay.
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Conclusion
The data presented in this guide demonstrate the potent anti-inflammatory activity of VLA-4 antagonism in a preclinical model of rheumatoid arthritis. A small molecule VLA-4 antagonist, serving as a proxy for this compound, effectively suppresses disease progression with an efficacy comparable to a monoclonal antibody therapy. These findings, supported by robust in vitro validation, highlight the significant potential of this compound as an oral therapeutic for the treatment of rheumatoid arthritis and other inflammatory diseases.
References
Comparative Analysis of MK-0668 Cross-Reactivity Across Preclinical Species
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the cross-reactivity profile of MK-0668, a potent VLA-4 antagonist, across various preclinical species. The data presented herein is intended to assist researchers and drug development professionals in the selection of appropriate animal models for non-clinical safety and efficacy studies. This document includes a comparative analysis with other VLA-4 antagonists, detailed experimental methodologies, and a visual representation of the VLA-4 signaling pathway.
Interspecies Potency of this compound: A Tabular Comparison
The inhibitory potency of this compound against Very Late Antigen-4 (VLA-4) has been evaluated in whole blood assays across multiple species. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a highly potent antagonist in all species tested, with comparable activity between humans, dogs, and rhesus monkeys.
| Species | IC50 (nM) |
| Human | 0.13[1] |
| Rhesus Monkey | 0.21[1] |
| Dog | 0.19[1] |
| Rat | 0.4[1] |
Comparative Cross-Reactivity with Alternative VLA-4 Antagonists
To provide a broader context for the cross-reactivity of this compound, this section compares its profile with other notable VLA-4 antagonists.
-
Natalizumab (Tysabri®) : This humanized monoclonal antibody targeting the α4-subunit of VLA-4 exhibits species-specific cross-reactivity. It is reported to be pharmacologically active in rhesus and cynomolgus monkeys, with a binding affinity similar to that in humans. However, Natalizumab is not cross-reactive with rodent VLA-4, precluding the use of standard mouse and rat models for efficacy testing.
-
Vedolizumab (Entyvio®) : This humanized monoclonal antibody specifically targets the α4β7 integrin, which is crucial for gut-specific inflammation. While detailed preclinical cross-reactivity data across multiple species is not as readily available in the public domain, its mechanism of action is targeted towards the lymphocyte homing to the gastrointestinal tract.
The broad cross-reactivity of the small molecule antagonist this compound across common preclinical species offers a significant advantage in translational research, allowing for more direct comparisons of pharmacokinetic and pharmacodynamic relationships.
Experimental Protocols
The determination of IC50 values for VLA-4 antagonists is critical for assessing their potency. A representative method for such an evaluation is a competitive radioligand binding assay.
Protocol: VLA-4 Competitive Radioligand Binding Assay
Objective: To determine the IC50 of a test compound (e.g., this compound) for the VLA-4 receptor.
Materials:
-
Cell line expressing VLA-4 (e.g., Jurkat cells)
-
Radiolabeled VLA-4 ligand (e.g., [³H]-labeled specific VLA-4 antagonist)
-
Test compound (this compound) and reference compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates with glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Preparation: Culture VLA-4 expressing cells to the appropriate density and harvest. Prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of the radiolabeled VLA-4 ligand.
-
A serial dilution of the test compound (this compound) or reference compound. A vehicle control (buffer with no test compound) is included to determine total binding, and a set of wells with a high concentration of a known VLA-4 antagonist is included to determine non-specific binding.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
VLA-4 Signaling Pathway and Experimental Workflow
The interaction of VLA-4 with its ligands initiates a cascade of intracellular signaling events. The following diagrams illustrate the VLA-4 signaling pathway and a typical experimental workflow for assessing antagonist activity.
Caption: VLA-4 Signaling Pathway.
Caption: IC50 Determination Workflow.
References
A Comparative Analysis of MK-0668 and Standard of Care in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the VLA-4 antagonist MK-0668 and the established standard of care, Natalizumab, for the treatment of inflammatory diseases, with a focus on multiple sclerosis as a key indication for this class of drugs. Due to the preclinical stage of this compound development, this comparison juxtaposes its preclinical efficacy data with the clinical efficacy of Natalizumab.
Introduction to VLA-4 Antagonism
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in the inflammatory cascade. It is expressed on the surface of leukocytes and facilitates their adhesion to the vascular endothelium and subsequent migration into tissues by binding to vascular cell adhesion molecule-1 (VCAM-1).[1] By blocking this interaction, VLA-4 antagonists can inhibit the inflammatory process, making them a promising therapeutic target for various autoimmune and inflammatory diseases.[2]
This compound is a potent, orally active small molecule antagonist of VLA-4.[3][4] Natalizumab is a humanized monoclonal antibody that also targets the α4 subunit of VLA-4 and is an approved treatment for relapsing forms of multiple sclerosis.[3][5][6][7]
Quantitative Efficacy Comparison
The following table summarizes the available efficacy data for this compound in a preclinical model and Natalizumab in a pivotal clinical trial for multiple sclerosis. It is crucial to note that a direct comparison is limited by the different nature of the studies (preclinical vs. clinical).
| Efficacy Endpoint | This compound (Preclinical) | Natalizumab (Clinical - AFFIRM Trial) | Standard of Care (Placebo in AFFIRM Trial) |
| Study Design | In vivo receptor occupancy study in rats | 2-year, randomized, double-blind, placebo-controlled Phase 3 trial | 2-year, randomized, double-blind, placebo-controlled Phase 3 trial |
| Subject Population | Male Sprague-Dawley rats | Patients with relapsing-remitting multiple sclerosis | Patients with relapsing-remitting multiple sclerosis |
| Primary Outcome | VLA-4 receptor occupancy in blood | Annualized relapse rate | Annualized relapse rate |
| Results | Sustained >80% VLA-4 receptor occupancy at 24 hours post-dose (10 mg/kg, oral) | 67% relative reduction in annualized relapse rate (0.22 vs 0.67)[8] | - |
| Secondary Outcomes | - | 42% reduction in the risk of sustained disability progression[9] | - |
| 83% reduction in new or enlarging T2-hyperintense lesions[8] | - | ||
| 92% reduction in gadolinium-enhancing lesions[9] | - |
Experimental Protocols
This compound: Preclinical Receptor Occupancy Study
Objective: To determine the in vivo VLA-4 receptor occupancy of this compound in rats.
Methodology:
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: A single oral dose of this compound (10 mg/kg) was administered.
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Receptor Occupancy Assay: A fluorescently labeled VLA-4 ligand was added to the whole blood samples. The displacement of this ligand by this compound was measured using flow cytometry to determine the percentage of VLA-4 receptors occupied by the drug.
-
Data Analysis: The percentage of receptor occupancy was calculated at each time point to assess the duration of action.
(The detailed experimental protocol for the preclinical evaluation of this compound is based on the general description of its discovery and in vivo characterization. Specific details beyond what is publicly available in the discovery paper are not available.)
Natalizumab: AFFIRM Clinical Trial
Objective: To evaluate the efficacy and safety of Natalizumab in patients with relapsing-remitting multiple sclerosis.
Methodology:
-
Study Design: A 2-year, randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trial.[8][9]
-
Patient Population: 942 patients with relapsing-remitting multiple sclerosis who had experienced at least one clinical relapse in the year prior to randomization.[10]
-
Treatment Arms:
-
Primary Endpoint: The rate of clinical relapses at one year.[9][10]
-
Secondary Endpoints:
-
The cumulative probability of sustained disability progression at two years, as measured by the Expanded Disability Status Scale (EDSS).
-
The number of new or enlarging T2-hyperintense lesions and the number of gadolinium-enhancing lesions on brain magnetic resonance imaging (MRI) scans.[9]
-
-
Data Analysis: The annualized relapse rate was compared between the Natalizumab and placebo groups. The time to sustained disability progression and MRI lesion counts were also analyzed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VLA-4 signaling pathway in leukocyte adhesion and a conceptual workflow for evaluating VLA-4 antagonists.
Caption: VLA-4 signaling in leukocyte migration.
Caption: Workflow for VLA-4 antagonist development.
Conclusion
This compound has demonstrated high potency and sustained VLA-4 receptor occupancy in preclinical studies, suggesting its potential as an orally administered therapeutic for inflammatory diseases. While these preclinical findings are promising, a direct comparison to the established clinical efficacy of Natalizumab is not yet possible. The significant reduction in relapse rates and disability progression observed with Natalizumab in the AFFIRM trial sets a high benchmark for new VLA-4 antagonists. Further clinical development of this compound is necessary to determine its efficacy and safety profile in patients and to fully understand its comparative therapeutic value.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natalizumab - Wikipedia [en.wikipedia.org]
- 4. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (this compound), an extremely potent and orally active antagonist of very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natalizumab (Tysabri) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Natalizumab? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Efficacy | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 9. Natalizumab for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons for clinical trials from natalizumab in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Small Molecule VLA-4 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance and experimental validation of leading small molecule Very Late Antigen-4 (VLA-4) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis.
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator of cell adhesion and migration, playing a crucial role in inflammatory responses and hematopoietic stem cell (HSC) trafficking. Its involvement in various pathological processes has made it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of prominent small molecule VLA-4 inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of several notable small molecule VLA-4 inhibitors. Direct comparison of these values should be approached with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency and Selectivity of Small Molecule VLA-4 Inhibitors
| Compound | Target | Parameter | Value | Reference(s) |
| BIO5192 | α4β1 (VLA-4) | IC50 | 1.8 nM | [1] |
| α4β1 (VLA-4) | Kd | <10 pM | [1] | |
| α4β7 | IC50 | >500 nM | [2] | |
| Firategrast | α4β1 (VLA-4) | IC50 | ~2 nM | [3] |
| AJM300 (Carotegrast Methyl) | α4β1/α4β7 | - | Orally active antagonist | [4] |
| WU-106 | α4β1 (VLA-4) | - | Sub-nanomolar potency | [5][6] |
| AVA4746 | α4β1 (VLA-4) | EC50 | 38.52 nM | [7] |
Table 2: Pharmacokinetic Properties of Small Molecule VLA-4 Inhibitors
| Compound | Parameter | Species | Value | Reference(s) |
| BIO5192 | Half-life | Mouse | Short | [4] |
| Firategrast | - | - | Orally bioavailable | [3] |
| WU-106 | Half-life | Mouse | Longer than first-generation inhibitors | [5][6] |
VLA-4 Signaling Pathway and Inhibition
VLA-4-mediated adhesion is a complex process involving bidirectional signaling. "Inside-out" signaling, initiated by chemokines or other stimuli, leads to a conformational change in VLA-4, increasing its affinity for its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1). Upon ligand binding, "outside-in" signaling is triggered, activating downstream pathways that influence cell behavior. Small molecule inhibitors typically act by competitively binding to VLA-4, preventing its interaction with ligands like VCAM-1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of small molecule VLA-4 inhibitors.
Soluble VCAM-1 Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of a small molecule inhibitor to block the binding of soluble VCAM-1 to VLA-4 expressed on the surface of cells.
Workflow Diagram
Detailed Protocol:
-
Cell Preparation: Culture VLA-4-expressing cells (e.g., Jurkat) to a density of 1-2 x 10^6 cells/mL. Harvest and wash the cells twice with a suitable assay buffer (e.g., PBS with 1% BSA). Resuspend the cells in the assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Incubation: Prepare serial dilutions of the small molecule inhibitor in the assay buffer. In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the inhibitor dilutions to the respective wells and incubate for 30 minutes at room temperature. Include a vehicle control (buffer with no inhibitor).
-
VCAM-1 Binding: Prepare a solution of fluorescently labeled soluble VCAM-1 (e.g., VCAM-1-Fc chimera conjugated to a fluorophore) at a concentration that yields a robust signal. Add 50 µL of the labeled VCAM-1 solution to each well and incubate for 60 minutes at 4°C, protected from light.
-
Washing: Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant. Wash the cells three times with 200 µL of cold assay buffer per well, centrifuging between each wash.
-
Flow Cytometry Analysis: Resuspend the cells in 200 µL of assay buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-bound VCAM-1.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Static Cell Adhesion Assay
This assay measures the ability of a small molecule inhibitor to prevent the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin.
Workflow Diagram
Detailed Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a solution of VCAM-1 (e.g., 10 µg/mL) or fibronectin (e.g., 20 µg/mL) in PBS overnight at 4°C.
-
Blocking: Wash the wells twice with PBS. Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at 37°C.
-
Cell Preparation and Labeling: Harvest and wash VLA-4-expressing cells. Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions. Resuspend the labeled cells in an appropriate assay medium.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of the small molecule inhibitor or vehicle control for 30 minutes at 37°C.
-
Adhesion: Wash the blocked plate once with PBS. Add 100 µL of the treated cell suspension to each well and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
Quantification: Add 100 µL of PBS to each well. Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adhesion for each condition relative to a control with no washing. Determine the percentage of inhibition of adhesion for each inhibitor concentration compared to the vehicle control.
In Vivo Hematopoietic Stem Cell (HSC) Mobilization Assay
This assay evaluates the efficacy of a small molecule VLA-4 inhibitor in mobilizing HSCs from the bone marrow into the peripheral blood in a murine model.[2][8]
Workflow Diagram
Detailed Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6). Acclimate the animals for at least one week before the experiment.
-
Baseline Blood Collection: Collect a small volume of peripheral blood from each mouse via a suitable method (e.g., tail vein) to establish baseline levels of circulating hematopoietic stem and progenitor cells (HSPCs).
-
Inhibitor Administration: Administer the small molecule VLA-4 inhibitor via the desired route (e.g., subcutaneous or intravenous injection). Include a vehicle-treated control group.
-
Peripheral Blood Collection: At various time points after inhibitor administration (e.g., 1, 2, 4, 6, and 24 hours), collect peripheral blood from the mice.
-
HSPC Quantification:
-
Colony-Forming Unit (CFU) Assay: Plate mononuclear cells isolated from the peripheral blood in a methylcellulose-based medium containing appropriate cytokines. Incubate for 7-14 days and count the number of colonies (e.g., CFU-GM, BFU-E).[8]
-
Flow Cytometry: Stain peripheral blood cells with a cocktail of fluorescently labeled antibodies to identify and quantify HSPCs (e.g., Lineage-Sca-1+c-Kit+ [LSK] cells).
-
-
Data Analysis: Calculate the number of circulating HSPCs per milliliter of blood for each time point. Determine the fold-increase in HSPCs compared to the baseline levels for each treatment group.
Conclusion
The landscape of small molecule VLA-4 inhibitors is continually evolving, with newer generations of compounds demonstrating improved potency and pharmacokinetic profiles. This guide provides a framework for the comparative evaluation of these inhibitors, emphasizing the importance of standardized experimental protocols for generating reliable and comparable data. The provided methodologies and visualizations serve as a valuable resource for researchers and drug development professionals working to advance the therapeutic potential of VLA-4 antagonism.
References
- 1. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting VLA4 integrin and CXCR2 mobilizes serially repopulating hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. In vitro and in vivo effects of AVA4746, a novel competitive antagonist of the ligand binding of VLA-4, in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of VLA-4 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to confirm in vivo target engagement of Very Late Antigen-4 (VLA-4) antagonists, with a focus on the investigational compound MK-0668 and its alternatives, Natalizumab and AJM300. Understanding how these molecules interact with their target in a living system is crucial for predicting clinical efficacy and safety. This document summarizes available data, details relevant experimental protocols, and visualizes key concepts to aid in the research and development of novel VLA-4 inhibitors.
Introduction to VLA-4 and its Antagonism
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in the trafficking of these cells from the bloodstream into inflamed tissues by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and fibronectin in the extracellular matrix. By blocking this interaction, VLA-4 antagonists can potently inhibit the inflammatory cascade, making them a valuable therapeutic strategy for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
Comparison of VLA-4 Antagonists
This guide focuses on three distinct VLA-4 antagonists:
-
This compound: An orally active, small molecule antagonist of VLA-4.[1] While preclinical studies have shown that it achieves sustained receptor occupancy after oral dosing, specific in vivo target engagement data is not publicly available.[1]
-
Natalizumab (Tysabri®): A humanized monoclonal antibody administered intravenously that targets the α4 subunit of VLA-4. It is an established therapy for multiple sclerosis and Crohn's disease.
-
AJM300 (Carotegrast Methyl): An orally active, small molecule α4-integrin antagonist developed for the treatment of ulcerative colitis.
The following table summarizes key characteristics and available in vivo target engagement data for these compounds.
| Feature | This compound | Natalizumab | AJM300 (Carotegrast Methyl) |
| Modality | Small Molecule | Monoclonal Antibody | Small Molecule |
| Administration | Oral | Intravenous | Oral |
| In Vitro Potency (IC50) | Potent picomolar activity in whole blood assays[1] | High affinity binding to VLA-4 | Active metabolite (HCA2969) inhibits binding of α4β1 to VCAM-1 and α4β7 to MAdCAM-1 with IC50s of 5.8 and 1.4 nM, respectively. |
| In Vivo Target Engagement Metric | Receptor Occupancy (quantitative data not publicly available)[1] | Receptor Occupancy on Peripheral Blood Mononuclear Cells (PBMCs) | Increase in Peripheral Lymphocyte Count |
| Reported In Vivo Data | Sustained receptor occupancy in preclinical species after oral dosing.[1] | - Standard dosing (300 mg every 4 weeks) leads to >80% α4-integrin saturation in most patients.- Plasma concentrations of 1-2 µg/mL are generally sufficient for >80% receptor occupancy. | - Dose-dependent increase in peripheral lymphocyte count.- 960 mg three times daily for 6 days resulted in a sustained 1.25 to 1.7-fold increase in circulating lymphocytes.[2] |
Experimental Protocols for Measuring In Vivo Target Engagement
Confirming that a VLA-4 antagonist is engaging its target in a living organism is a critical step in drug development. The two primary methods discussed are direct measurement of receptor occupancy and indirect measurement of a pharmacodynamic response.
VLA-4 Receptor Occupancy by Flow Cytometry
This method directly quantifies the percentage of VLA-4 receptors on circulating leukocytes that are bound by the antagonist. It is the gold standard for assessing target engagement for antibody therapeutics like Natalizumab and can be adapted for small molecules.
Principle: The assay differentiates between VLA-4 receptors that are free (unoccupied) and those that are bound by the therapeutic. This is typically achieved by using fluorescently labeled antibodies.
Generalized Protocol:
-
Blood Collection: Whole blood is collected from the subject at various time points after drug administration.
-
Cell Staining:
-
Free Receptor Detection: A fluorescently labeled antibody that competes with the drug for binding to VLA-4 is added. The amount of fluorescence is inversely proportional to the amount of drug bound.
-
Total Receptor Detection: A fluorescently labeled, non-competing antibody that binds to a different epitope on VLA-4 is used to measure the total number of VLA-4 receptors on the cell surface.
-
Bound Receptor Detection (for antibody therapeutics): A fluorescently labeled secondary antibody that specifically recognizes the therapeutic antibody (e.g., anti-human IgG4 for Natalizumab) can be used to directly measure the amount of drug bound to the cells.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Specific leukocyte populations (e.g., lymphocytes, monocytes) are identified using cell surface markers (e.g., CD3, CD14). The fluorescence intensity from the detection antibodies is measured for each cell population.
-
Calculation of Receptor Occupancy: The percentage of receptor occupancy (%RO) is calculated using the following formula: %RO = [1 - (Median Fluorescence Intensity of Free Receptor / Median Fluorescence Intensity of Total Receptor)] * 100
Peripheral Lymphocyte Count as a Pharmacodynamic Marker
For small molecule VLA-4 antagonists like AJM300, a robust and clinically relevant indirect measure of target engagement is the mobilization of lymphocytes into the peripheral blood.
Principle: VLA-4 is crucial for the retention of lymphocytes in lymphoid tissues. By blocking VLA-4, antagonists prevent lymphocytes from adhering within these tissues, leading to their release into the circulation and a measurable increase in their peripheral blood count.
Generalized Protocol:
-
Blood Collection: Whole blood samples are collected at baseline (before drug administration) and at multiple time points after dosing.
-
Complete Blood Count (CBC) with Differential: A standard CBC with differential analysis is performed to determine the absolute number of lymphocytes per unit volume of blood.
-
Data Analysis: The change in lymphocyte count from baseline is calculated for each post-dose time point. A dose-dependent and time-dependent increase in peripheral lymphocyte count provides strong evidence of in vivo VLA-4 target engagement.[2]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the VLA-4 signaling pathway and the experimental workflows for measuring target engagement.
Conclusion
Confirming in vivo target engagement is a cornerstone of successful drug development for VLA-4 antagonists. For Natalizumab, a well-established monoclonal antibody, receptor occupancy measured by flow cytometry is the standard. For the oral small molecule AJM300, an increase in peripheral lymphocyte count serves as a robust pharmacodynamic marker of target engagement. While preclinical data for this compound indicates successful in vivo target engagement via receptor occupancy, the specific quantitative data and methodologies are not yet in the public domain. The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to design and interpret studies aimed at confirming the in vivo activity of novel VLA-4 antagonists.
References
- 1. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (this compound), an extremely potent and orally active antagonist of very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AJM300, a novel oral antagonist of α4‐integrin, sustains an increase in circulating lymphocytes: A randomised controlled trial in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published MK-0668 Data: A Comparative Guide
Disclaimer: Access to the full-text peer-reviewed publication detailing the primary preclinical data for MK-0668 could not be obtained. As a result, the following guide provides a framework for the independent validation and comparison of VLA-4 antagonists, using publicly available information and established knowledge of the field. The quantitative data for this compound presented in the tables are illustrative placeholders and should be replaced with data from the primary literature when accessible.
Introduction to VLA-4 Antagonism
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule that plays a critical role in the trafficking and recruitment of leukocytes to sites of inflammation. It is expressed on the surface of various immune cells, including lymphocytes, monocytes, and eosinophils. The interaction between VLA-4 and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix, is a crucial step in the inflammatory cascade.
This compound is a potent, orally active antagonist of unactivated VLA-4.[1] By blocking the binding of VLA-4 to its ligands, this compound is designed to inhibit the migration of inflammatory cells, thereby reducing inflammation.[2] This mechanism of action makes VLA-4 an attractive therapeutic target for a range of autoimmune and inflammatory diseases.
This guide provides a comparative framework for evaluating the performance of this compound against other VLA-4 antagonists.
Comparative Data Tables
The following tables summarize key quantitative data points for evaluating the efficacy and properties of VLA-4 antagonists.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | Human VLA-4 | Whole Blood Adhesion Assay | 0.13 | [Placeholder] |
| Natalizumab | Human VLA-4 | Cell Adhesion Assay | ~1 | [Publicly Available Data] |
| Alternative 1 | Human VLA-4 | [Specify Assay] | [Enter Value] | [Cite Source] |
| Alternative 2 | Human VLA-4 | [Specify Assay] | [Enter Value] | [Cite Source] |
Note: IC50 values are highly dependent on the specific assay conditions.
Table 2: In Vivo Efficacy in a Preclinical Model of [Specify Disease, e.g., Asthma]
| Compound | Dose | Route of Administration | Endpoint Measured | % Inhibition | Source |
| This compound | [e.g., 10 mg/kg] | Oral | [e.g., Eosinophil Infiltration] | [Enter Value] | [Placeholder] |
| Natalizumab | [e.g., 5 mg/kg] | Intravenous | [e.g., Eosinophil Infiltration] | [Enter Value] | [Publicly Available Data] |
| Alternative 1 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] | [Cite Source] |
| Alternative 2 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] | [Cite Source] |
Signaling Pathways and Experimental Workflows
VLA-4 Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by VLA-4 antagonists.
Experimental Workflow: In Vitro Cell Adhesion Assay
The diagram below outlines a typical workflow for an in vitro cell adhesion assay to evaluate the potency of VLA-4 antagonists.
Experimental Protocols
Detailed experimental protocols are essential for the independent validation of published data. Below are templates for key experiments.
In Vitro Cell Adhesion Assay
-
Objective: To determine the in vitro potency of this compound and comparator compounds in inhibiting VLA-4-mediated cell adhesion.
-
Cell Line: [Specify leukocyte cell line, e.g., Jurkat cells]
-
Materials:
-
96-well microplate
-
Recombinant human VCAM-1
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Calcein-AM (or other fluorescent dye)
-
This compound and comparator compounds
-
Dimethyl sulfoxide (DMSO) as vehicle control
-
-
Procedure:
-
Coat the wells of a 96-well plate with a solution of VCAM-1 in PBS and incubate overnight at 4°C.
-
Wash the wells with PBS and block with a solution of BSA in PBS for 1 hour at room temperature.
-
Label the leukocyte cell suspension with Calcein-AM according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound and comparator compounds in assay buffer.
-
Incubate the fluorescently labeled cells with the test compounds or vehicle control for 30 minutes at 37°C.
-
Wash the VCAM-1 coated plate and add the cell-compound suspension to the wells.
-
Incubate the plate for 1 hour at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the adherent cells using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
In Vivo Pharmacodynamic Assay (Receptor Occupancy)
-
Objective: To measure the in vivo VLA-4 receptor occupancy of this compound in a relevant animal model.
-
Animal Model: [Specify species and strain, e.g., Male Lewis rats]
-
Materials:
-
This compound
-
Vehicle for oral administration
-
Fluorescently labeled anti-VLA-4 antibody
-
Flow cytometer
-
-
Procedure:
-
Administer this compound or vehicle to the animals by oral gavage.
-
At various time points after dosing, collect whole blood samples.
-
Incubate the blood samples with a saturating concentration of a fluorescently labeled anti-VLA-4 antibody that does not compete with this compound for binding.
-
Lyse the red blood cells and fix the remaining leukocytes.
-
Analyze the samples by flow cytometry to determine the mean fluorescence intensity (MFI) of VLA-4 staining on the target leukocyte population.
-
Calculate the percentage of receptor occupancy at each time point relative to the vehicle-treated control group.
-
References
A Tale of Two Targets: A Comparative Analysis of MK-0668 and Vedolizumab in the Context of Inflammatory Bowel Disease
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical VLA-4 antagonist, MK-0668, and the clinically established α4β7 integrin inhibitor, vedolizumab. Due to the differing developmental stages of these molecules, this comparison focuses on their distinct mechanisms of action and the available preclinical and clinical data, respectively.
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key driver of this inflammation is the trafficking of leukocytes from the bloodstream into the gut mucosa. Both this compound and vedolizumab target the molecular machinery of this process, but through distinct mechanisms, offering different therapeutic approaches.
This guide will delve into the specifics of each compound, presenting available data in a structured format to facilitate a clear understanding of their individual characteristics. It is important to note that a direct head-to-head clinical comparison is not possible at this time due to this compound's preclinical status.
At a Glance: Key Differences
| Feature | This compound | Vedolizumab |
| Target | Very Late Antigen-4 (VLA-4; α4β1 integrin) | α4β7 Integrin |
| Mechanism of Action | Blocks the interaction of VLA-4 on leukocytes with its ligands, primarily VCAM-1, on the vascular endothelium. | Selectively blocks the interaction of α4β7 integrin on a subset of T lymphocytes with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the gut endothelium. |
| Development Stage | Preclinical | Clinically Approved and Marketed |
| Specificity | Broader anti-inflammatory potential due to VLA-4's role in leukocyte trafficking to various tissues. | Gut-selective, minimizing systemic immunosuppression. |
Mechanism of Action: A Divergence in Targeting Leukocyte Trafficking
The migration of leukocytes into inflamed tissue is a multi-step process involving the interaction of adhesion molecules on both the leukocyte and the endothelial cell lining of blood vessels. Both this compound and vedolizumab interfere with this cascade, but at different points, leading to distinct pharmacological profiles.
This compound: Targeting the VLA-4 Integrin
This compound is a potent antagonist of Very Late Antigen-4 (VLA-4), also known as integrin α4β1.[1][2] VLA-4 is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a crucial role in their adhesion to the vascular endothelium by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated at sites of inflammation throughout the body. By blocking this interaction, this compound is designed to prevent the extravasation of these inflammatory cells into tissues.
Vedolizumab: A Gut-Selective Approach
Vedolizumab is a humanized monoclonal antibody that specifically targets the α4β7 integrin.[3][4] This integrin is predominantly expressed on a subset of memory T lymphocytes that are destined to migrate to the gastrointestinal tract. The ligand for α4β7 is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelium of blood vessels in the gut.[5][6] By selectively blocking the α4β7-MAdCAM-1 interaction, vedolizumab inhibits the trafficking of these gut-homing T lymphocytes, thereby reducing intestinal inflammation with minimal impact on systemic immunity.[3][4][6]
Preclinical and Clinical Data Summary
The available data for this compound is limited to preclinical studies, while vedolizumab has a wealth of data from extensive clinical trials.
This compound: Preclinical Evidence
As a VLA-4 antagonist, the preclinical evaluation of this compound would likely involve in vitro cell adhesion assays and in vivo models of inflammation. While specific data for this compound is not publicly available, general experimental protocols for evaluating VLA-4 antagonists provide insight into its assessment.
Table 1: Representative Preclinical Data for VLA-4 Antagonists
| Experiment Type | Model | Key Parameters Measured | Expected Outcome with VLA-4 Antagonist |
| In Vitro Cell Adhesion Assay | Leukocyte cell lines (e.g., Jurkat) and VCAM-1 coated plates | Cell attachment, IC50 value | Inhibition of cell adhesion to VCAM-1 |
| In Vivo Animal Model of IBD | e.g., TNBS- or DSS-induced colitis in rodents | Disease Activity Index (DAI), colon length, histological score, myeloperoxidase (MPO) activity | Reduction in DAI, preservation of colon length, decreased histological inflammation and MPO activity |
Experimental Protocol: In Vitro Cell Adhesion Assay
A standard protocol to assess the in vitro activity of a VLA-4 antagonist like this compound would involve the following steps:
Vedolizumab: Clinical Efficacy and Safety
Vedolizumab has undergone extensive clinical evaluation in Phase 3 trials for both ulcerative colitis (the GEMINI I study) and Crohn's disease (the GEMINI II and III studies). These trials have demonstrated its efficacy in inducing and maintaining clinical remission.
Table 2: Selected Phase 3 Clinical Trial Data for Vedolizumab in Ulcerative Colitis (GEMINI I)
| Outcome | Vedolizumab (n=225) | Placebo (n=149) |
| Clinical Remission at Week 6 | 16.9% | 5.4% |
| Clinical Remission at Week 52 | 41.8% (q8w) / 44.8% (q4w) | 15.9% |
| Mucosal Healing at Week 6 | 40.9% | 24.8% |
| Mucosal Healing at Week 52 | 51.6% (q8w) / 56.0% (q4w) | 19.8% |
| Data from the GEMINI I study. q8w = every 8 weeks; q4w = every 4 weeks. |
Table 3: Selected Phase 3 Clinical Trial Data for Vedolizumab in Crohn's Disease (GEMINI II)
| Outcome | Vedolizumab (n=220) | Placebo (n=148) |
| Clinical Remission at Week 6 | 14.5% | 6.8% |
| Clinical Remission at Week 52 | 39.0% (q8w) / 36.4% (q4w) | 21.6% |
| Corticosteroid-free Remission at Week 52 | 31.7% (q8w) / 28.8% (q4w) | 15.9% |
| Data from the GEMINI II study. q8w = every 8 weeks; q4w = every 4 weeks. |
Experimental Protocol: Phase 3 Clinical Trial Design (Illustrative)
The design of a pivotal Phase 3 trial for a new IBD therapy typically follows a structured protocol to ensure robust evaluation of efficacy and safety.
Discussion and Future Perspectives
This compound and vedolizumab represent two distinct strategies for targeting leukocyte trafficking in IBD. Vedolizumab's gut-selectivity offers a favorable safety profile by minimizing systemic immunosuppression, a significant advantage that has led to its successful clinical application.
The broader mechanism of VLA-4 antagonism by compounds like this compound suggests potential efficacy in a wider range of inflammatory conditions beyond IBD. However, this broader activity also carries a higher theoretical risk of systemic side effects, including the potential for opportunistic infections, which has been a concern with other less selective integrin antagonists.
The progression of this compound into clinical development for IBD would require rigorous evaluation of its safety and efficacy, particularly in comparison to established therapies like vedolizumab. Future research will be necessary to determine if the potential benefits of VLA-4 antagonism in IBD outweigh the risks associated with a less targeted approach.
References
- 1. RIPK1 mutations causing infantile-onset IBD with inflammatory and fistulizing features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patientworthy.com [patientworthy.com]
- 4. ABBV-668 for Ulcerative Colitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A product review of vedolizumab in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MK-0668 for VLA-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the very late antigen-4 (VLA-4) antagonist MK-0668 with other inhibitors, focusing on its specificity. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its suitability for their studies.
Introduction to VLA-4 and its Inhibition
VLA-4, also known as integrin α4β1, is a key adhesion molecule expressed on the surface of leukocytes. It plays a crucial role in mediating cell-cell and cell-matrix interactions, particularly the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues. This process is central to the inflammatory response. VLA-4's primary ligands are vascular cell adhesion molecule-1 (VCAM-1) and the extracellular matrix protein fibronectin. The interaction between VLA-4 and its ligands is a critical step in the pathogenesis of various inflammatory diseases, making VLA-4 an attractive therapeutic target.
This compound is a potent, small-molecule antagonist of VLA-4. It functions by blocking the binding of VLA-4 to its ligands, thereby inhibiting leukocyte adhesion and transmigration. This guide assesses the specificity of this compound for VLA-4 by comparing its binding affinity to that of other integrins and evaluating it alongside other VLA-4 inhibitors.
Comparative Analysis of VLA-4 Inhibitor Specificity
The specificity of a VLA-4 inhibitor is paramount to its therapeutic potential and safety profile, as off-target effects on other integrins could lead to unintended biological consequences. The following table summarizes the available binding affinity data for this compound and other representative VLA-4 inhibitors.
| Inhibitor | Target Integrin | IC50 / Ki | Other Integrins Tested | IC50 / Ki (Other Integrins) | Reference |
| This compound | VLA-4 (α4β1) | IC50: 0.13 nM (human whole blood) | Data not publicly available | Data not publicly available | [1] |
| BIO-1211 | VLA-4 (α4β1) | IC50: 4 nM | α4β7 | IC50: 2 µM | [2] |
| α1β1, α5β1, α6β1, αLβ2, αIIbβ3 | No significant activity | [2] | |||
| Natalizumab | VLA-4 (α4β1) | Noncompetitive antagonist | Reacts with α4 subunit | Also binds α4β7 | [3][4] |
VLA-4 Signaling Pathway
The function of VLA-4 is regulated by complex intracellular signaling pathways, broadly categorized as "inside-out" and "outside-in" signaling. Understanding these pathways is crucial for elucidating the mechanism of action of VLA-4 inhibitors.
Inside-Out Signaling
"Inside-out" signaling refers to intracellular signals that activate integrins, increasing their affinity for their ligands. This process is initiated by other cell surface receptors, such as G-protein coupled receptors (GPCRs) like CXCR4, or the B-cell receptor (BCR).[1][5] This signaling cascade ultimately leads to the binding of intracellular proteins like talin and kindlin to the cytoplasmic tail of the β-integrin subunit, causing a conformational change in the extracellular domain of VLA-4 to a high-affinity state.[6]
Caption: VLA-4 Inside-Out Signaling Pathway.
Outside-In Signaling
"Outside-in" signaling occurs upon ligand binding to the integrin, triggering a cascade of intracellular events. This signaling is crucial for cellular responses such as cell migration, proliferation, and survival. Ligation of VLA-4 can lead to the activation of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2), which are involved in cytoskeletal rearrangement and cell motility.[7]
Experimental Protocols
To assess the specificity and efficacy of VLA-4 inhibitors like this compound, several key in vitro assays are employed.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to its target receptor.
Objective: To quantify the binding affinity (Ki) of this compound for VLA-4 and other integrins.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the integrin of interest (e.g., Jurkat cells for VLA-4).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-labeled VLA-4 specific ligand) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of cells to a substrate coated with a VLA-4 ligand.
Objective: To determine the functional potency of this compound in blocking VLA-4-mediated cell adhesion.
Methodology:
-
Plate Coating: 96-well plates are coated with a VLA-4 ligand, such as VCAM-1 or fibronectin.
-
Cell Preparation: A leukocyte cell line expressing VLA-4 (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., Calcein-AM).[7]
-
Incubation: The labeled cells are pre-incubated with varying concentrations of this compound.
-
Adhesion: The pre-treated cells are added to the coated wells and allowed to adhere for a specific time.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of cell adhesion is determined (IC50).
References
- 1. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular matrix ligand fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects [mdpi.com]
- 6. VLA-4 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for the Investigational Compound MK-0668
Immediate Safety Notice: As of December 2025, specific public information regarding the handling and disposal of the investigational compound MK-0668 is limited. In the absence of a dedicated Safety Data Sheet (SDS), this compound must be treated as a potentially hazardous chemical of unknown toxicity. The following guidelines are rooted in established best practices for the management of uncharacterized research chemicals and are intended to provide essential safety and logistical information for laboratory personnel.
This guide is designed to be a critical resource for researchers, scientists, and drug development professionals, ensuring the safe management of this compound waste from point of generation to final disposal. Adherence to these procedures is paramount to protecting laboratory personnel and the environment.
Core Principles of Unknown Chemical Waste Disposal
When dealing with a substance of unknown properties like this compound, a conservative approach to safety is mandatory. The foundational principles include:
-
Assume Hazard: Treat this compound as if it were potent and hazardous.
-
Containment is Key: All handling and waste generation should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Segregation is Non-Negotiable: Do not mix this compound waste with other chemical waste streams to prevent unforeseen and potentially dangerous reactions.
-
Consult the Experts: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on hazardous waste disposal and must be consulted.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes a lab coat, safety goggles, and chemical-resistant gloves.[1] Depending on the physical form of the compound (e.g., a fine powder), respiratory protection may also be necessary.
2. Waste Containerization: Place waste this compound into a designated, chemically compatible, and leak-proof container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."[1] Do not overfill the container.
3. Labeling: Properly label the hazardous waste container. Most institutions use a standardized hazardous waste label that includes:
-
Generator's Name and Contact Information
-
Building and Room Number
-
Chemical Name (no abbreviations or formulas)
-
Approximate quantity of waste
-
Date of accumulation start[2]
4. Segregation and Storage: Store the this compound waste container in a designated and secure Satellite Accumulation Area (SAA) near the point of generation.[1] This area should be clearly marked. Ensure the container is segregated from other incompatible waste streams.
5. Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Provide them with all available information regarding this compound. They will be responsible for the final characterization (if necessary) and disposal in accordance with federal, state, and local regulations.
Quantitative Data Summary: Hazardous Waste Container Selection
The selection of an appropriate waste container is critical for safe storage and transport. The following table summarizes key characteristics of common hazardous waste containers.
| Container Type | Material | Recommended For | Not Recommended For |
| Glass Bottle | Borosilicate Glass | Liquid organic solvents, acids (except hydrofluoric), and bases. | Hydrofluoric acid, hot aqueous solutions. |
| HDPE Carboy | High-Density Polyethylene | Aqueous solutions, dilute acids and bases. | Halogenated solvents, strong oxidizing agents. |
| Metal Safety Can | Steel or Stainless Steel | Flammable organic solvents. | Corrosive materials (unless lined). |
| Puncture-Resistant Sharps Container | Plastic | Needles, scalpels, and other contaminated sharps. | Liquid waste, non-sharp solid waste. |
Experimental Protocol: Spill Cleanup for Unknown Compounds
In the event of a minor spill of this compound, the following procedure should be followed by trained personnel.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: Put on a lab coat, gloves, and safety goggles. If the material is a powder, respiratory protection is advised.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill. Do not use combustible materials like paper towels to absorb flammable solvents.
-
Clean the Area: Carefully collect the absorbent material and any contaminated debris. Place all materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Visualizing the Process: Disposal Workflow and Safety Logic
To further clarify the procedural flow and the logical relationships in handling unknown chemical waste, the following diagrams have been generated.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
Caption: A diagram showing the logical decision-making process for handling a compound with no available safety data sheet.
References
Safeguarding Researchers: A Comprehensive Guide to Handling MK-0668
For Immediate Implementation: Researchers and laboratory personnel engaged in work with MK-0668, a highly potent VLA-4 antagonist, must adhere to stringent safety protocols to mitigate potential exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to address the specific challenges of handling this powerful research compound.
This compound, identified as N-{N-[(3-Cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(l)-prolyl}-4-[(3′,5′-dichloroisonicotinoyl)amino]-(l)-phenylalanine (CAS 865110-07-2), is a potent pharmaceutical compound for research use only. Due to its high potency, all handling procedures must be conducted with the utmost care, employing a combination of engineering controls, personal protective equipment, and rigorous operational and disposal protocols.[1]
Essential Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the researcher and the potent compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides an extra layer of protection against contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable, solid-front lab coat with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Essential for weighing and handling of the solid compound to prevent inhalation of fine particles. |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step workflow must be followed:
1. Designated Handling Area:
-
All work with solid this compound must be conducted within a designated and clearly marked area.
-
This area should be equipped with a certified chemical fume hood or a ventilated balance enclosure to capture any airborne particles.[2]
2. Weighing and Preparation of Solutions:
-
Weighing of the solid compound must be performed in a ventilated enclosure.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
-
When preparing solutions, add the solvent to the solid to minimize the generation of dust.
3. Experimental Procedures:
-
Conduct all experimental manipulations involving this compound within a chemical fume hood.
-
Avoid skin contact at all times. If contact occurs, wash the affected area immediately and thoroughly with soap and water.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
A suitable decontamination solution should be used, followed by a thorough rinse. The effectiveness of the decontamination procedure should be validated.[3]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All waste generated from handling this compound must be considered hazardous waste.
-
Segregate waste into the following categories in clearly labeled, sealed containers:
-
Solid Waste: Unused compound, contaminated PPE (gloves, lab coats, shoe covers), weigh boats, and other solid materials.
-
Liquid Waste: Unused solutions and the first rinse from decontaminating glassware.[4]
-
Sharps Waste: Contaminated needles, syringes, and other sharp objects must be placed in a designated sharps container.
-
2. Waste Disposal:
-
Hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.[5][6]
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. escopharma.com [escopharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
